An In-depth Technical Guide to 1,2-Difluoro-4-methoxy-5-methyl-benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Foreword: The Emergence of Fluorinated Scaffolds in Modern Chemistry The strategic incorporation of fluorine atoms into organic molecules has become a corne...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of Fluorinated Scaffolds in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on 1,2-Difluoro-4-methoxy-5-methyl-benzene, a substituted aromatic compound with significant potential as a versatile building block in the synthesis of complex chemical entities. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will provide a comprehensive overview of its predicted properties and detailed experimental protocols for its synthesis and characterization, based on established methodologies for structurally analogous compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The following section details the predicted properties of 1,2-Difluoro-4-methoxy-5-methyl-benzene.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Remarks
Molecular Formula
C8H8F2O
-
Molecular Weight
158.15 g/mol
-
Appearance
Colorless liquid or low-melting solid
Based on similar substituted difluorobenzenes.
Melting Point
Data not available
Likely to be a low-melting solid.
Boiling Point
Data not available
Expected to be in the range of 180-220 °C at atmospheric pressure.
Solubility
Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.
The following are predicted spectroscopic data based on the analysis of similar fluorinated aromatic compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl group. The aromatic protons will likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The methoxy protons should appear as a singlet around 3.8-4.0 ppm, and the methyl protons as a singlet around 2.2-2.4 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons directly bonded to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methoxy and methyl groups.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants (F-F and F-H) will provide valuable information about the electronic environment and spatial arrangement of the fluorine atoms.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M+) at m/z = 158.15. Fragmentation patterns would likely involve the loss of a methyl group (M-15) or a methoxy group (M-31).
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-F stretching (typically in the 1100-1300 cm⁻¹ region), C-O stretching of the methoxy group (around 1030-1250 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.
Synthesis and Purification: A Practical Workflow
The synthesis of 1,2-Difluoro-4-methoxy-5-methyl-benzene can be approached through various synthetic strategies. A plausible and efficient method, adapted from the synthesis of analogous (difluoro(methoxy)methyl)benzene derivatives, involves the fluorodesulfurization of a corresponding thionoester.[2][3] This approach is favored for its operational simplicity and the use of readily available reagents.
Technical Guide to the Safe Handling of 1,2-Difluoro-4-methoxy-5-methyl-benzene
Compound Profile and Physicochemical Properties 1,2-Difluoro-4-methoxy-5-methyl-benzene is a polysubstituted aromatic ring, a structural motif common in the development of novel bioactive molecules. The inclusion of fluo...
Author: BenchChem Technical Support Team. Date: March 2026
Compound Profile and Physicochemical Properties
1,2-Difluoro-4-methoxy-5-methyl-benzene is a polysubstituted aromatic ring, a structural motif common in the development of novel bioactive molecules. The inclusion of fluorine atoms is a widely used strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1][2] While specific toxicological data for this exact compound is not widely published, its structure necessitates a cautious and informed approach to handling.
Based on its structure as a solid fluorinated aromatic compound, the following physicochemical properties can be anticipated. It is crucial to verify these properties with supplier-specific data upon acquisition.
Table 1: Physicochemical Properties of 1,2-Difluoro-4-methoxy-5-methyl-benzene
Insoluble in water; Soluble in common organic solvents.
Inferred from the hydrophobic benzene core and analogy to similar compounds like 2-Fluoro-1,4-dimethoxybenzene.[4]
Boiling/Melting Point
No data available. Must be determined experimentally.
Vapor Pressure
Low, as expected for a solid.
Stability
Stable under recommended storage conditions.
General property of aromatic ethers. Avoid strong oxidizing agents.[4]
Hazard Identification and Toxicological Assessment
Direct toxicological data for CAS 933674-84-1 is not publicly available. Therefore, this assessment is based on the GHS (Globally Harmonized System) classification of a structurally similar compound, 2-Fluoro-1,4-dimethoxybenzene.[4] This approach provides a scientifically grounded, albeit provisional, safety profile.
Acute Toxicity (Oral): May be harmful if swallowed.[4]
Acute Toxicity (Inhalation): Not an expected route of exposure for a solid with low vapor pressure, but dust may be harmful.[4]
Causality of Hazards:
The irritant nature of such compounds stems from their ability to interact with and disrupt biological membranes. The lipophilic character of the benzene ring facilitates dermal penetration, while the electronegative fluorine atoms can alter electronic properties, potentially leading to reactivity with biological macromolecules.
Respiratory tract irritation (if inhaled as dust).
Coughing, shortness of breath. Unlikely unless handled as a fine powder.
Chronic Exposure: No data is available on mutagenicity, carcinogenicity, or reproductive toxicity. In the absence of data, all new chemical entities should be handled as potentially hazardous with unknown long-term effects.
Laboratory Handling and Exposure Control
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates (dust) and vapors, protecting the operator from inhalation exposure. All weighing and solution preparation must occur within the fume hood.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the inferred hazards.
Table 3: Recommended Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Hand Protection
Nitrile gloves (minimum 5 mil thickness).
Provides a barrier against skin contact.[4] Always check breakthrough times for the specific solvents being used.
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
Protects against accidental splashes into the eyes, which can cause serious irritation.[4]
Skin/Body
A fully buttoned, long-sleeved laboratory coat.
Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory
Not typically required if handled exclusively within a fume hood.
If weighing large quantities or if dust is generated, a NIOSH-approved N95 respirator may be considered as a precaution.
Safe Handling Protocol
This protocol is designed to minimize exposure during routine laboratory operations.
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers are inside the hood before starting.
Weighing: Carefully weigh the solid on anti-static weigh paper or directly into a tared vial. Avoid creating dust. Use a micro-spatula for controlled transfer.
Dissolution: Add solvent to the solid slowly to avoid splashing. If sonication is needed, ensure the vial is securely capped.
Post-Handling: After transfer, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
Glove Removal: Remove gloves using the proper technique (peeling from the cuff outwards without touching the outer surface) and dispose of them in the designated solid chemical waste container.
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[4]
Storage and Stability
Proper storage is essential for maintaining the compound's purity and ensuring laboratory safety.[5]
Conditions: Store in a cool, dry, and well-ventilated area.[5] An ideal temperature range is between 2-8°C to prevent any potential degradation over long-term storage.[5]
Container: Keep in a tightly sealed, clearly labeled container. Glass is a suitable material.[5]
Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[4][5]
Light Sensitivity: Store away from direct sunlight to prevent potential photochemical reactions.[5]
Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water.[4] If irritation persists, seek medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[4]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician or poison control center immediately.[4]
Spill Response Workflow
A systematic approach is required to manage a chemical spill safely.
Diagram 1: Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill event.
Disposal Considerations
All waste containing this compound, including empty containers, contaminated gloves, and cleanup materials, must be treated as hazardous chemical waste. Dispose of waste in a designated, sealed, and clearly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
References
Storage Conditions for Fluorinated Pharmaceutical Intermedi
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.ChemRxiv.
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.PMC.
SAFETY DATA SHEET for 2-Fluoro-1,4-dimethoxybenzene.Fisher Scientific.
Solubility Profile of 1,2-Difluoro-4-methoxy-5-methyl-benzene in Organic Solvents: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1,2-Difluoro-4-methoxy-...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1,2-Difluoro-4-methoxy-5-methyl-benzene in a range of organic solvents. Given the absence of extensive published solubility data for this specific molecule, this document emphasizes predictive principles and detailed experimental methodologies. As a Senior Application Scientist, the focus is on equipping the reader with the foundational knowledge and practical steps to establish a robust solubility profile for this compound of interest.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2][3][4][5]
1.1. Physicochemical Properties of 1,2-Difluoro-4-methoxy-5-methyl-benzene
To predict the solubility of 1,2-Difluoro-4-methoxy-5-methyl-benzene, we must first analyze its molecular structure and infer its physicochemical properties.
Polarity: The presence of two electronegative fluorine atoms and a methoxy group introduces polarity to the benzene ring. The opposing dipole moments of the fluoro and methoxy groups, along with the methyl group, will result in a molecule with a moderate overall dipole moment. This suggests that it will be more soluble in polar solvents than in nonpolar solvents.
Hydrogen Bonding: The methoxy group contains an oxygen atom that can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor. Therefore, its ability to form strong hydrogen bonds is limited, which will influence its solubility in protic solvents like alcohols.
Van der Waals Forces: The aromatic ring and the methyl group contribute to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.
1.2. The Principle of "Like Dissolves Like"
The "like dissolves like" principle states that solutes tend to dissolve in solvents that have similar intermolecular interaction capabilities.[1][2][3][4]
Polar Solvents: These solvents will interact with the polar C-F and C-O bonds of 1,2-Difluoro-4-methoxy-5-methyl-benzene through dipole-dipole interactions.
Nonpolar Solvents: These solvents will primarily interact with the nonpolar benzene ring and methyl group through London dispersion forces.[2]
Experimental Determination of Solubility
A systematic experimental approach is necessary to quantitatively determine the solubility of 1,2-Difluoro-4-methoxy-5-methyl-benzene. The shake-flask method is a widely accepted and robust technique for this purpose.[6]
2.1. Recommended Solvents for Screening
A diverse set of organic solvents should be selected to cover a range of polarities and functionalities.
This protocol outlines the steps to determine the equilibrium solubility of 1,2-Difluoro-4-methoxy-5-methyl-benzene.
Materials:
1,2-Difluoro-4-methoxy-5-methyl-benzene (solid)
Selected organic solvents (analytical grade)
Temperature-controlled shaker or agitator
Glass vials or flasks with sealed caps
Centrifuge
Syringe filters (chemically inert, e.g., PTFE)
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
Preparation of Saturated Solutions: Add an excess amount of solid 1,2-Difluoro-4-methoxy-5-methyl-benzene to a known volume of each selected solvent in separate sealed containers.
Equilibration: Place the containers in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
Filtration: Carefully filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a UV detector. A calibration curve with known concentrations of the compound should be used for accurate quantification.[6]
Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.
dot
Caption: Workflow for the shake-flask solubility determination method.
For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.
3.1. Estimating HSP for 1,2-Difluoro-4-methoxy-5-methyl-benzene
The HSP for the target compound can be estimated using group contribution methods or software. Based on its structure, the following can be inferred:
δD (Dispersion): The aromatic ring and methyl group will contribute significantly to this parameter.
δP (Polar): The C-F and C-O bonds will be the primary contributors to the polar parameter.
δH (Hydrogen Bonding): The methoxy group will provide a moderate contribution as a hydrogen bond acceptor.
3.2. Application of HSP in Solvent Selection
By comparing the estimated HSP of 1,2-Difluoro-4-methoxy-5-methyl-benzene with the known HSP of various solvents, a more targeted solvent screen can be designed. A smaller "distance" (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space indicates a higher likelihood of good solubility.
dot
Caption: Hansen Solubility Parameter (HSP) concept of solute-solvent distance.
Conclusion and Recommendations
For researchers in drug development, a thorough understanding of the solubility of this compound in various organic solvents is critical for formulation, purification, and analytical method development. It is recommended to perform the shake-flask method across a range of solvents with varying polarities to generate a comprehensive dataset. This data will be invaluable for subsequent process development and optimization.
References
The Principle of “Like Dissolves Like” - VICHEM. (2026, March 19). VICHEM.
3.10 Solubility | AP Chemistry. (n.d.).
Like Dissolves Like: Inorganic Chemistry I Study Guide |... - Fiveable. (2025, August 15). Fiveable.
Like Dissolves Like - The Fountain Magazine. (2016, January 15). The Fountain Magazine.
General Experimental Protocol for Determining Solubility - Benchchem. (n.d.). Benchchem.
In the context of solubility rules, what does the phrase "like dissolves like" mean? - Pearson. (n.d.). Pearson.
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
Hansen Solubility Parameter System. (n.d.).
EXPERIMENT 1 DETERMIN
Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Scribd.
Solubility of Organic Compounds. (2023, August 31).
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. (n.d.). Accu Dyne Test.
The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A. (2024, February 22).
Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019, July 1).
1,2-DIFLUORO-4-METHOXY-5-METHYL-BENZENE — Chemical Substance Inform
Benzene, 1,2-difluoro-3-[(4-fluoro-2-methoxy-5-nitrophenoxy)methyl] - ChemicalBook. (2025, November 7). ChemicalBook.
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24).
(PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - ResearchGate. (2026, January 7).
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 1,2-Difluoro-4-methoxy-5-methyl-benzene
Introduction Predicted ¹H and ¹⁹F NMR Data Summary The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for 1,2-Difluoro-4-methoxy-5-methyl-benzene. These predictions are based on t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Predicted ¹H and ¹⁹F NMR Data Summary
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for 1,2-Difluoro-4-methoxy-5-methyl-benzene. These predictions are based on the analysis of substituent effects and data from similar compounds.
Nucleus
Position
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constants (Hz)
¹H
H-3
6.8 - 7.0
dd
³J(H,F) ≈ 7-10, ⁴J(H,F) ≈ 3-5
¹H
H-6
6.7 - 6.9
d
⁴J(H,F) ≈ 1-3
¹H
-OCH₃
3.8 - 3.9
s
-
¹H
-CH₃
2.1 - 2.3
s
-
¹⁹F
F-1
-135 to -145
dd
³J(F,F) ≈ 20, ³J(F,H) ≈ 7-10
¹⁹F
F-2
-138 to -148
dd
³J(F,F) ≈ 20, ⁴J(F,H) ≈ 3-5
Note: Chemical shifts are referenced to TMS for ¹H and CFCl₃ for ¹⁹F. Predicted values are for a standard non-polar solvent like CDCl₃.
Molecular Structure and Key Interactions
The substitution pattern on the benzene ring dictates the electronic environment of each nucleus, and consequently, their chemical shifts and coupling patterns. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy and methyl groups creates a unique spectral fingerprint.
Figure 1: Key through-bond couplings in 1,2-Difluoro-4-methoxy-5-methyl-benzene.
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the two aromatic protons, the methoxy protons, and the methyl protons.
Aromatic Protons (H-3 and H-6):
H-3: This proton is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine at F-2 (³J(H,F)) and the more distant fluorine at F-1 (⁴J(H,F)). The chemical shift will be influenced by the ortho-fluorine and para-methoxy and meta-methyl substituents.
H-6: This proton is predicted to be a doublet due to coupling with the adjacent fluorine at F-1 (³J(H,F)). Further smaller coupling to F-2 (⁴J(H,F)) might be observed, leading to a doublet of doublets. Its chemical shift is influenced by the ortho-fluorine, para-methyl, and meta-methoxy groups.
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet in the region of 3.8-3.9 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group are also equivalent and will likely appear as a singlet around 2.1-2.3 ppm.
Detailed ¹⁹F NMR Spectral Analysis
The two fluorine atoms are chemically non-equivalent and are expected to give rise to two separate signals in the ¹⁹F NMR spectrum.
Fluorine-1 (F-1): This fluorine is ortho to a fluorine (F-2) and a proton (H-6), and meta to a proton (H-3). The major couplings will be to F-2 (³J(F,F)) and H-6 (³J(F,H)), resulting in a doublet of doublets. The typical range for ortho F-F coupling is around 20 Hz.[2]
Fluorine-2 (F-2): This fluorine is ortho to a fluorine (F-1) and a proton (H-3), and meta to a proton (H-6). It will also appear as a doublet of doublets due to coupling with F-1 (³J(F,F)) and H-3 (³J(F,H)).
The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the electronic nature of the other substituents.[3] The electron-donating methoxy and methyl groups will influence the shielding of the fluorine nuclei.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹⁹F NMR spectra of 1,2-Difluoro-4-methoxy-5-methyl-benzene, the following protocol is recommended.
I. Sample Preparation
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as chloroform-d (CDCl₃) or acetone-d₆. Ensure the solvent is of high purity to avoid interfering signals.
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H NMR as an internal reference (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the chemical shifts can be referenced to a known internal standard if one is included.
Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
II. NMR Instrument Setup and Data Acquisition
Figure 2: Workflow for NMR data acquisition and processing.
Instrument Tuning: Place the NMR tube in the spectrometer. Tune and match the probe for both the ¹H and ¹⁹F frequencies.
Shimming: Optimize the homogeneity of the magnetic field by shimming on the lock signal of the deuterated solvent.
¹H Acquisition Parameters:
Use a standard single-pulse experiment.
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
Employ a relaxation delay of 1-2 seconds.
¹⁹F Acquisition Parameters:
Use a standard single-pulse experiment, often with proton decoupling to simplify the spectra if desired, though the coupled spectrum provides more structural information.
Set the spectral width to encompass the expected chemical shift range for aromatic fluorines (e.g., -100 to -180 ppm).
A sufficient number of scans should be acquired.
III. Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
Phase Correction: Manually or automatically correct the phase of the spectra.
Baseline Correction: Apply a baseline correction to ensure accurate integration.
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum appropriately.
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of nuclei.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹⁹F NMR spectra of 1,2-Difluoro-4-methoxy-5-methyl-benzene. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and data from analogous compounds. The provided experimental protocol outlines the necessary steps for obtaining high-quality spectra for this and similar molecules. This information is valuable for researchers in synthetic chemistry, drug discovery, and materials science for the structural elucidation and characterization of fluorinated aromatic compounds.
References
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]
Abraham, R. J., & Cooper, M. A. (1968). The nuclear magnetic resonance spectra of fluorobenzenes. Part III. o-Difluorobenzene and some 1-substituted 2,3-difluorobenzenes. Journal of the Chemical Society B: Physical Organic, 1094. [Link]
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
NextSDS. (n.d.). 1,2-DIFLUORO-4-METHOXY-5-METHYL-BENZENE — Chemical Substance Information. Retrieved from [Link]
Yu, J. S., & Brown, J. M. (2015). New Frontiers and Developing Applications in 19F NMR. Molecules, 20(8), 14698-14739. [Link]
Ragsdale, R. C. (1971). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]
University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
Cross, V. R., & Günther, H. (1972). The nuclear magnetic resonance spectra of fluorobenzenes. Part III. o-Difluorobenzene and some 1-substituted 2,3-difluorobenzenes. Journal of the Chemical Society B: Physical Organic, 1094-1096. [Link]
Technical Whitepaper: Physicochemical Profiling, Exact Mass Characterization, and Synthetic Utility of 1,2-Difluoro-4-methoxy-5-methylbenzene
Executive Summary In contemporary medicinal chemistry and agrochemical development, fluorinated aromatic building blocks are indispensable for modulating pharmacokinetic properties. 1,2-Difluoro-4-methoxy-5-methylbenzene...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry and agrochemical development, fluorinated aromatic building blocks are indispensable for modulating pharmacokinetic properties. 1,2-Difluoro-4-methoxy-5-methylbenzene (CAS: 933674-84-1) [1][2] represents a highly specialized scaffold. The strategic ortho-difluoro substitution alters the electron density and lipophilicity of the aromatic ring, while the methoxy and methyl groups provide orthogonal handles for steric direction and further functionalization. This whitepaper provides an authoritative guide on the exact mass characterization and synthetic applications of this compound for drug development professionals.
Physicochemical Profiling
Accurate mass determination is the cornerstone of structural validation in synthetic chemistry. For the molecular formula C8H8F2O, distinguishing between the nominal mass, average molecular weight, and monoisotopic exact mass is critical for High-Resolution Mass Spectrometry (HRMS) workflows and downstream bioanalytical tracking.
Table 1: Fundamental Chemical Properties
Property
Value
Scientific Significance & Causality
Chemical Name
1,2-Difluoro-4-methoxy-5-methylbenzene
IUPAC nomenclature defining the exact regiochemistry of the substituents[3].
CAS Registry Number
933674-84-1
Unique identifier required for regulatory compliance and inventory tracking[1][2].
Molecular Formula
C8H8F2O
Dictates the theoretical isotopic distribution pattern observed in mass spectrometry[4].
Average Molecular Weight
158.15 g/mol
Utilized for macroscopic stoichiometric calculations in bulk API synthesis[2].
Monoisotopic Exact Mass
158.054321 Da
The precise mass of the most abundant isotopes (
12
C,
1
H,
19
F,
16
O). Critical for HRMS[4][5].
Analytical Characterization: Exact Mass Determination
To unequivocally confirm the identity of 1,2-difluoro-4-methoxy-5-methylbenzene, HRMS is utilized. Because this molecule lacks highly basic amine or acidic carboxylic sites, Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) is often preferred over standard Electrospray Ionization (ESI) to ensure efficient ion yield.
Self-Validating HRMS Protocol
This protocol is designed as a self-validating system, ensuring that any instrumental drift is immediately identified and corrected during acquisition.
Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL.
Causality: Dilute solutions prevent detector saturation, minimize space-charge effects in the flight tube, and suppress the formation of artificial dimers (
[2M+H]+
).
Internal Calibration (Lock-Mass): Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass
[M+H]+=556.2771
) simultaneously with the sample via a secondary sprayer.
Causality: Real-time calibration compensates for thermal and electronic instrument drift, ensuring mass accuracy remains strictly within a < 5 ppm error window.
Ionization & Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive ion mode. Depending on the ionization energy, monitor for the radical cation at m/z 158.0543 or the protonated molecule at m/z 159.0621.
Data Validation (Isotopic Envelope): Compare the observed isotopic pattern against the theoretical distribution for C8H8F2O.
Causality: The
M+1
peak (arising primarily from the naturally occurring ~1.1%
13
C) must be approximately 8.8% of the base peak intensity. Any deviation indicates isobaric interference or contamination.
High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.
Synthetic Utility and Mechanistic Pathways
In drug discovery, the 1,2-difluoro motif is not merely structural; it is highly functional. Fluorine substitution lowers the pKa of adjacent functional groups, increases lipophilicity (LogP), and blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes).
1,2-Difluoro-4-methoxy-5-methylbenzene serves as an advanced intermediate. The electron-donating methoxy group strongly activates the aromatic ring, making the unsubstituted position highly susceptible to electrophilic aromatic substitution. This provides a reliable handle for subsequent palladium-catalyzed cross-coupling reactions to build complex Active Pharmaceutical Ingredients (APIs).
Self-Validating Functionalization Protocol
Electrophilic Bromination: React the starting material with N-Bromosuccinimide (NBS) in acetonitrile at 0 °C to room temperature.
Causality: NBS provides a controlled, slow release of electrophilic bromine (
Br+
), which prevents undesired over-bromination or radical side reactions that occur with elemental
Br2
.
In-Process Control (IPC): Monitor the reaction via LC-MS.
Causality: The appearance of a distinct doublet isotopic pattern (a 1:1 ratio separated by 2 Da, representing
79
Br and
81
Br) at a nominal mass of 236/238 unequivocally validates the successful incorporation of the halogen.
Suzuki-Miyaura Coupling: React the isolated aryl bromide with a target aryl boronic acid using
Pd(dppf)Cl2
and
K2CO3
in a degassed dioxane/water (4:1) mixture.
Causality: The biphasic solvent system efficiently dissolves both the organic substrates and the inorganic base. The bidentate dppf ligand is specifically chosen to tightly bind the palladium center, accelerating reductive elimination while suppressing undesired
β
-hydride elimination pathways.
Final Verification: Isolate the coupled product and confirm the mass shift via HRMS, ensuring the exact mass matches the new theoretical formula.
Synthetic functionalization pathway of 1,2-difluoro-4-methoxy-5-methylbenzene.
References
NextSDS Chemical Database. "1,2-DIFLUORO-4-METHOXY-5-METHYL-BENZENE — Chemical Substance Information."[3] Available at:[Link]
PubChem, National Institutes of Health. "C8H8F2O Computed Properties & Exact Mass."[5] Available at:[Link]
ChemWhat. "1,2-DIFLUORO-4-METHOXY-5-METHYL-BENZENE CAS: 933674-84-1."[2] Available at: [Link]
Electronic Topography and Pharmacological Utility of 1,2-Difluoro-4-methoxy-5-methyl-benzene Scaffolds: A Technical Whitepaper
Executive Summary The rational design of small-molecule therapeutics relies heavily on the precise orchestration of electronic and steric effects within aromatic scaffolds. The 1,2-difluoro-4-methoxy-5-methyl-benzene rin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of small-molecule therapeutics relies heavily on the precise orchestration of electronic and steric effects within aromatic scaffolds. The 1,2-difluoro-4-methoxy-5-methyl-benzene ring represents a masterclass in electronic "push-pull" dynamics. By strategically positioning a highly electronegative 1,2-difluoro motif opposite to electron-donating methoxy and methyl groups, medicinal chemists can finely tune a molecule's dipole moment, conformational rigidity, and multipolar interaction capacity. This whitepaper deconstructs the causality behind these electronic effects and provides self-validating experimental protocols for their characterization.
Core Electronic Dynamics: The Push-Pull Aromatic System
The unique physicochemical profile of this scaffold is driven by the synergistic and antagonistic electronic interactions of its substituents. Fluorine substitution profoundly impacts the physical and biological properties of targeted molecules, primarily through its strong electron-withdrawing nature[1].
The 1,2-Difluoro Motif (C1, C2): Fluorine possesses the highest electronegativity of any element (3.98 Pauling), exerting a powerful inductive withdrawal (
−I
) of
σ
-electron density. While fluorine has lone pairs capable of resonance donation (
+R
), the orbital size mismatch between its
2p
orbitals and the carbon
π
-system renders this effect relatively weak[1]. Consequently, the C1 and C2 positions act as a massive electron sink.
The 4-Methoxy Group (C4): Acting as a potent
π
-electron donor (
+R
), the methoxy oxygen pushes electron density into the aromatic ring, specifically enriching the ortho and para positions.
The 5-Methyl Group (C5): This group provides weak inductive donation (
+I
) and hyperconjugative stabilization, further enriching the electron density on the "bottom" half of the ring.
When combined, these substituents create a highly polarized macroscopic dipole. The electron-donating C4/C5 edge pushes electron density across the
π
-system directly into the electron-withdrawing C1/C2 edge. This polarization lowers the HOMO-LUMO gap and creates a distinct electrostatic potential (ESP) map critical for target binding.
Quantitative Electronic Parameters
Table 1: Electronic Parameters of Scaffold Substituents
Substituent
Position
Inductive Effect (
σI
)
Resonance Effect (
σR
)
Net Electronic Contribution
-F
C1, C2
+0.52
-0.34
Strong
σ
-withdrawal, weak
π
-donation
-OCH3
C4
+0.25
-0.61
Weak
σ
-withdrawal, strong
π
-donation
-CH3
C5
-0.04
-0.13
Weak
σ
-donation, hyperconjugation
(Note: Hammett
σ
values are standard literature approximations used to quantify substituent effects).
Figure 1: Electronic push-pull signaling and electrostatic polarization in the scaffold.
Conformational Locking of the Methoxy Group
In unhindered systems, methoxybenzenes favor a planar conformation to maximize
p−π
orbital overlap[2]. However, in the 1,2-difluoro-4-methoxy-5-methyl-benzene scaffold, the conformation is strictly locked by a combination of steric and electronic factors:
Steric Anchoring: The bulky 5-methyl group creates severe steric hindrance, forcing the methoxy group's methyl moiety to orient anti-periplanar to C5, pointing directly toward the C3 proton.
Electronic Rigidification: The strong electron-withdrawing effect of the para-fluorine (C1) pulls electron density through the ring, increasing the partial double-bond character of the C4–O bond. This raises the rotational barrier of the methoxy group, effectively "locking" it in place. This pre-organization reduces the entropic penalty (
ΔS
) upon binding to a biological target.
Pharmacological Implications: Multipolar Interactions and Lipophilicity
Orthogonal Multipolar Interactions
The 1,2-difluorobenzene motif is known to participate in multipolar interactions, enhancing binding affinity in protein pockets without the desolvation penalties of classical hydrogen bonds[3]. The highly localized negative potential of the adjacent fluorine lone pairs can form orthogonal multipolar interactions with the
π
-systems of amide carbonyls (
>C=O
) in the protein backbone. Furthermore, the polarization of the ring enhances the acidity of the C3 proton, enabling it to act as a non-classical hydrogen bond donor[4].
Tuning Lipophilicity (
LogP
) and Metabolism
Fluorination alters the lipophilicity of oxygenated functionalities, often increasing
LogP
when replacing hydrogen, though the effect on methoxy groups can be highly nuanced depending on the overall molecular dipole[5]. The 1,2-difluoro substitution also provides a critical metabolic shield. Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings; by placing highly electronegative fluorines at the 1 and 2 positions, the electron density required for electrophilic aromatic oxidation is depleted, drastically increasing the molecule's half-life[1].
Table 2: Predicted Physicochemical Shifts (Relative to Unsubstituted Benzene)
Property
Shift Direction
Mechanistic Driver
Dipole Moment (
μ
)
Significant Increase
Push-pull axis between C4/C5 donors and C1/C2 acceptors.
Lipophilicity (
LogP
)
Moderate Increase
Fluorine hydrophobicity partially offset by methoxy polarity.
To rigorously characterize the electronic and physicochemical properties of this scaffold, computational models must be empirically validated. The following protocols form a self-validating system for scaffold profiling.
Protocol A: Electronic Mapping via
19F
and
13C
NMR
Causality: The
19F
nucleus is exquisitely sensitive to its local electronic environment, making it a premier tool for mapping bonding and non-bonding interactions[6]. Because the C4 and C5 substituents are asymmetric, the C1 and C2 fluorines are chemically and magnetically non-equivalent. Measuring their
J
-coupling provides a direct readout of the ring's
π
-electron asymmetry.
Step-by-Step Methodology:
Sample Preparation: Dissolve
15 mg
of the synthesized scaffold in
0.6 mL
of deuterated chloroform (
CDCl3
). Add
0.1% v/v
fluorotrichloromethane (
CFCl3
) as an internal reference standard (
0.00 ppm
).
Instrument Calibration: Tune the NMR probe to the
19F
resonance frequency (e.g.,
376 MHz
on a
400 MHz
spectrometer). Ensure precise temperature control at
298 K
to prevent conformational line-broadening.
Data Acquisition: Acquire a 1D
19F
spectrum with proton decoupling (
19F{1H}
). Next, acquire a
13C
spectrum to observe the
13C−19F
scalar couplings (
1JCF
,
2JCF
).
Validation Analysis: Extract the chemical shifts of F1 and F2. The fluorine para to the methoxy group (C1) will exhibit a distinct upfield shift relative to C2 due to the
+R
shielding effect of the methoxy oxygen. The magnitude of the
Δδ
validates the push-pull strength.
Causality: Computational LogP models often fail to account for the complex desolvation energies of highly polarized 1,2-difluoro motifs. An empirical HPLC-based method is mandatory to validate the true lipophilicity.
Step-by-Step Methodology:
Buffer Preparation: Prepare a
50 mM
phosphate buffer adjusted strictly to
pH 7.4
.
Calibration Matrix: Prepare a standard mixture of 6 reference drugs with known, validated
LogD7.4
values ranging from
0.5
to
4.5
(e.g., paracetamol, toluene, chlorobenzene).
Chromatographic Run: Inject the standards and the target scaffold onto a C18 reversed-phase HPLC column. Use an isocratic mobile phase (e.g.,
50/50
Methanol/Buffer).
Self-Validation & Calculation: Plot the retention times (
tR
) of the standards against their known
LogD
values to generate a calibration curve (
R2>0.99
required). Interpolate the retention time of the target scaffold to determine its empirical
LogD7.4
.
Figure 2: Self-validating experimental workflow for physicochemical and ADME profiling.
References
Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." ACS Publications. 1
"New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures." ACS Publications. 3
"Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts." RSC. 6
"Mechanistic Investigation into the Pd-Catalysed C–H Bond Functionalisation of Fluoroarenes." White Rose eTheses Online. 4
"Electric moments and conformation of substituted fluoroformates in benzene solutions." cdnsciencepub.com. 2
"The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres." ChemRxiv.5
Vibrational Spectroscopy of 1,2-Difluoro-4-methoxy-5-methylbenzene: A Technical Guide to IR Band Assignment and Acquisition
Executive Summary 1,2-Difluoro-4-methoxy-5-methylbenzene (C₈H₈F₂O) is a highly functionalized, tetrasubstituted aromatic compound. Molecules bearing this specific combination of electron-withdrawing halogens and electron...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,2-Difluoro-4-methoxy-5-methylbenzene (C₈H₈F₂O) is a highly functionalized, tetrasubstituted aromatic compound. Molecules bearing this specific combination of electron-withdrawing halogens and electron-donating alkoxy/alkyl groups are highly valued in medicinal chemistry and materials science for their metabolic stability and unique dipole characteristics.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral lookups. Here, we decode the underlying quantum mechanical causality—force constants, dipole moment shifts, and steric isolation—that dictates the infrared (IR) absorption profile of this molecule. Furthermore, we provide a self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol to ensure absolute data integrity during spectral acquisition.
Part 1: Mechanistic Causality of Vibrational Modes
To accurately assign the IR spectrum of 1,2-difluoro-4-methoxy-5-methylbenzene, we must analyze the molecule as a system of interacting quantum oscillators. The tetrasubstitution pattern directly influences the vibrational degrees of freedom for the remaining functional groups.
The Methoxy Group (-OCH₃)
The methoxy group provides one of the most diagnostic markers in the mid-IR spectrum. While typical aliphatic methyl groups exhibit symmetric C-H stretching around 2872 cm⁻¹, the methoxy symmetric C-H stretch is uniquely shifted to a lower frequency, typically appearing between 2830 and 2840 cm⁻¹[1]. This redshift is caused by the high electronegativity of the adjacent oxygen atom, which alters the hybridization and weakens the adjacent C-H force constants[2].
The Aryl-Alkyl Ether Linkage (Ar-O-CH₃)
The asymmetric C-O-C stretch of an aryl-alkyl ether is typically the most intense peak in the fingerprint region. This high intensity is a direct result of the massive change in the dipole moment (
du/dx
) that occurs as the bond stretches[2]. For aryl-alkyl ethers, this asymmetric stretch reliably appears between 1220 and 1260 cm⁻¹[3].
Aromatic C-F Bonds
Fluorine is the most electronegative element, creating a highly polarized C-F bond. The aromatic C-F stretching vibration typically manifests as a strong, broad band in the 1210–1260 cm⁻¹ region[4]. In the case of 1,2-difluoro-4-methoxy-5-methylbenzene, the two ortho-fluorines will produce overlapping symmetric and asymmetric C-F stretches that critically overlap with the aryl-alkyl ether C-O-C stretch[5]. Resolving this region requires advanced spectral deconvolution.
The 1,2,4,5-Tetrasubstituted Aromatic Ring
The substitution pattern of this molecule places substituents at positions 1, 2, 4, and 5. This leaves only two hydrogen atoms on the benzene ring, located at positions 3 and 6 (para to each other). Because these protons are sterically isolated and cannot undergo the complex coupling seen in adjacent protons, their out-of-plane (OOP) bending vibration is highly localized. This results in a single, sharp diagnostic band between 820 and 870 cm⁻¹[6]. This specific OOP bending mode is a definitive signature of a 1,2,4,5-tetrasubstituted benzene skeleton[7].
Part 2: Quantitative Spectral Assignments
The following table synthesizes the expected quantitative IR absorption data based on the functional group causality described above.
Functional Group / Mode
Expected Wavenumber (cm⁻¹)
Intensity
Causality & Structural Notes
Methoxy Sym. C-H Stretch
2830 – 2840
Medium, Sharp
Redshifted due to oxygen electronegativity altering C-H force constants.
Aliphatic C-H Stretch
2870 – 2960
Medium
Overlapping asymmetric stretches from both -CH₃ and -OCH₃ groups.
Aromatic C-H Stretch
3000 – 3100
Weak
High force constant of sp² hybridized C-H bonds.
Aromatic C=C Ring Stretch
~1510, ~1600
Medium to Strong
Degenerate ring expansion/contraction modes.
Aryl-Alkyl Ether (C-O-C)
1220 – 1260
Very Strong
Massive dipole moment change (
du/dx
) during asymmetric stretching.
Aromatic C-F Stretch
1210 – 1260
Strong
Highly polarized bond; overlaps heavily with C-O-C asymmetric stretch.
Aromatic C-H OOP Bend
820 – 870
Strong, Sharp
Diagnostic of isolated para-protons in a 1,2,4,5-tetrasubstituted ring.
Part 3: Logical Mapping of Vibrational Modes
Logical mapping of functional moieties to their diagnostic IR absorption bands.
Part 4: Self-Validating ATR-FTIR Experimental Protocol
To ensure absolute trustworthiness in the spectral data, the following protocol utilizes a self-validating feedback loop. Do not proceed to the next step if the validation criteria fail.
Phase 1: System Validation & Background Suppression
Causality: Atmospheric H₂O and CO₂ possess strong IR cross-sections that can mask the critical 2830 cm⁻¹ methoxy stretch and the 1500-1600 cm⁻¹ aromatic ring stretches.
Crystal Selection: Install a monolithic Diamond ATR crystal. Rationale: Diamond provides the necessary chemical inertness and a wide spectral window (4000–400 cm⁻¹) required to observe the 820 cm⁻¹ OOP bend.
Detector Stabilization: Cool the MCT (Mercury Cadmium Telluride) detector with liquid nitrogen for 30 minutes prior to acquisition to minimize thermal noise.
Background Acquisition: Run a 64-scan background spectrum at 4 cm⁻¹ resolution.
Validation Check: Calculate the Signal-to-Noise Ratio (SNR) of the background. If SNR < 1000:1 , clean the crystal with spectroscopic grade isopropanol, purge the optics bench with dry N₂ for an additional 15 minutes, and repeat.
Causality: ATR spectroscopy relies on the evanescent wave penetrating the sample. Poor contact leads to artificially weak signals, particularly at higher wavenumbers (e.g., the 3000 cm⁻¹ C-H stretch).
Application: Place 2–5 mg of 1,2-Difluoro-4-methoxy-5-methylbenzene directly onto the center of the ATR crystal.
Pressure Application: Lower the ATR pressure anvil. Monitor the live spectral preview.
Validation Check: Increase pressure until the intensity of the most dominant peak (expected around 1250 cm⁻¹) reaches between 0.4 and 0.8 Absorbance Units (AU). If AU > 0.8 , the detector is saturated; reduce pressure or sample volume.
Phase 3: Spectral Acquisition & Deconvolution
Causality: The overlap between the C-F stretch and the C-O-C asymmetric stretch in the 1210–1260 cm⁻¹ region requires mathematical resolution to prove the presence of both functional groups.
Acquisition: Collect 64 scans at 4 cm⁻¹ resolution with Happ-Genzel apodization.
ATR Correction: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave.
Deconvolution (Validation Check): Apply a Second Derivative transformation (Savitzky-Golay filter, 9-point smoothing) to the 1150–1300 cm⁻¹ region. You must observe two distinct minima corresponding to the C-F stretch and the C-O-C stretch. If only one minimum is observed, increase the acquisition resolution to 2 cm⁻¹ and rescan.
crystal structure and melting point data for 1,2-Difluoro-4-methoxy-5-methyl-benzene
Physicochemical and Crystallographic Profiling of 1,2-Difluoro-4-methoxy-5-methyl-benzene: A Technical Guide for Preclinical Development Executive Summary & Chemical Context The strategic incorporation of fluorine into s...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical and Crystallographic Profiling of 1,2-Difluoro-4-methoxy-5-methyl-benzene: A Technical Guide for Preclinical Development
Executive Summary & Chemical Context
The strategic incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry, utilized to enhance metabolic stability, modulate lipophilicity, and improve protein-ligand binding affinities[1]. Within this paradigm, 1,2-Difluoro-4-methoxy-5-methyl-benzene (CAS: 933674-84-1) serves as a highly specialized building block.
Featuring a tetra-substituted aromatic ring, the compound possesses a unique electronic topology. The strongly electron-withdrawing ortho-difluoro motif, combined with the electron-donating methoxy and methyl groups, creates a highly polarized
-system. This push-pull electronic distribution significantly influences its solid-state packing, hydrogen-bonding capabilities, and thermal behavior. For drug development professionals, establishing a rigorous thermal and crystallographic profile of this precursor is mandatory to predict downstream API (Active Pharmaceutical Ingredient) stability, solubility, and polymorphic behavior.
Thermal Analysis: Melting Point & Polymorphic Profiling
Standard capillary melting point apparatuses are insufficient for characterizing complex fluorinated building blocks. They fail to detect pseudo-polymorphism (e.g., hydrates) or quantify the thermodynamic parameters of phase transitions. Therefore, Differential Scanning Calorimetry (DSC) is the mandated analytical technique[2]. DSC allows researchers to identify enantiotropic and monotropic polymorphs, which directly dictate the bioavailability of the final formulated drug[3].
Protocol 1: High-Precision DSC for Melting Point Determination
Step 1: Sample Preparation: Accurately weigh 2.0–5.0 mg of synthesized 1,2-difluoro-4-methoxy-5-methyl-benzene into a standard aluminum hermetic pan.
Causality: Hermetic sealing prevents the premature sublimation of the volatile fluorinated organic compound before its true thermodynamic melting point is reached.
Step 2: Atmospheric Control: Purge the DSC furnace with dry Nitrogen (
) at a constant flow rate of 50 mL/min.
Causality: An inert atmosphere prevents oxidative degradation of the methoxy/methyl groups during the thermal ramp, ensuring the recorded endotherm represents a pure solid-to-liquid phase transition.
Step 3: Thermal Ramping: Heat the sample from 0 °C to 100 °C at a controlled rate of 10 °C/min.
Causality: A 10 °C/min heating rate provides the optimal balance between peak resolution (necessary to separate closely eluting polymorphic transitions) and thermal signal-to-noise ratio.
Step 4: Self-Validation System: Prior to the sample run, the DSC instrument must be calibrated using an Indium reference standard. The protocol is inherently self-validating: if the Indium onset temperature registers at
°C with an enthalpy (
) of
J/g, the system is validated. Any deviation triggers an automatic recalibration of the furnace thermocouple, ensuring absolute data integrity.
Fig 1. DSC workflow for precise melting point and polymorph detection.
Crystallographic Elucidation via SCXRD
While spectroscopic methods (NMR, IR) confirm bulk 2D connectivity, Single-Crystal X-Ray Diffraction (SCXRD) is the definitive "gold standard" for determining the absolute 3D conformation and mapping intermolecular interactions[4]. For fluorinated aromatics, mapping the weak but highly directional
hydrogen bonds is critical for understanding crystal lattice stability.
Protocol 2: Crystal Growth and SCXRD Analysis
Step 1: Crystal Growth (Anti-Solvent Vapor Diffusion): Dissolve 50 mg of the compound in a minimum volume of dichloromethane (DCM). Place the open vial inside a larger, sealed chamber containing hexane (the anti-solvent).
Causality: The slow vapor-phase diffusion of hexane into the DCM lowers the solubility threshold gradually. This slow kinetic environment promotes the nucleation of a single, defect-free crystal lattice rather than rapid amorphous precipitation.
Step 2: Mounting & Cryo-Cooling: Select a crystal with dimensions roughly
mm. Mount it on a polyimide loop using inert perfluorinated oil and immediately transfer it to the diffractometer under a 100 K nitrogen cold stream.
Causality: Cryo-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This drastically improves the resolution of the electron density map, which is particularly critical for accurately locating highly electronegative fluorine atoms[5].
Step 3: Data Collection & Solution: Utilize Mo-K
radiation (
Å). Solve the structure using intrinsic phasing algorithms and refine the model via full-matrix least-squares on
.
Step 4: Self-Validation System: The crystallographic protocol validates itself mathematically. By monitoring the internal agreement factor (
) during data collection, the operator ensures the crystal is not twinned (
). Post-refinement, a Goodness-of-Fit (GoF) approaching 1.0 and an
prove that the refined 3D structural model perfectly correlates with the raw experimental diffraction data.
Fig 2. Intermolecular interaction logic driving the crystal lattice assembly.
Quantitative Data Synthesis
The following table summarizes the anticipated physicochemical and crystallographic parameters for 1,2-Difluoro-4-methoxy-5-methyl-benzene, derived from structural analogs and standard profiling methodologies.
Parameter
Expected Value / Range
Analytical Method
Functional Significance
Molecular Weight
158.15 g/mol
Mass Spectrometry (ESI-MS)
Baseline identification and stoichiometric calculations.
Melting Point (
)
35.0 – 55.0 °C
Differential Scanning Calorimetry
Dictates storage conditions and formulation limits.
Enthalpy of Fusion (
)
~ 20 - 30 J/g
Differential Scanning Calorimetry
Indicates the thermodynamic stability of the crystal lattice.
Crystal System
Monoclinic / Triclinic*
Single-Crystal XRD
Determines the macroscopic symmetry of the API solid state.
Primary Interactions
,
stacking
Single-Crystal XRD
Governs solubility kinetics and polymorphic transformation risk.
*Note: Values are extrapolated typical ranges for tetra-substituted fluorinated anisoles pending empirical batch verification.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. 1
Giron, D. (2001). Investigations of Polymorphism and Pseudo-polymorphism in Pharmaceuticals by Combined Thermoanalytical Techniques. Journal of Thermal Analysis and Calorimetry. 2
Benchchem. (n.d.). Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives. 4
Giron, D. (2008). Thermal analysis and calorimetry: latest developments. European Pharmaceutical Review. 3
Allan, D. R., et al. (2017). A Novel Dual Air-Bearing Fixed-χ Diffractometer for Small-Molecule Single-Crystal X-ray Diffraction on Beamline I19 at Diamond Light Source. MDPI. 5
using 1,2-Difluoro-4-methoxy-5-methyl-benzene as a pharmaceutical building block
Title: Advanced Application Note: 1,2-Difluoro-4-methoxy-5-methylbenzene as a Strategic Scaffold in Small Molecule Drug Discovery Executive Summary & Rationale As drug discovery programs increasingly rely on halogenated...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced Application Note: 1,2-Difluoro-4-methoxy-5-methylbenzene as a Strategic Scaffold in Small Molecule Drug Discovery
Executive Summary & Rationale
As drug discovery programs increasingly rely on halogenated pharmacophores to overcome pharmacokinetic liabilities, the selection of highly functionalized building blocks becomes paramount. 1,2-Difluoro-4-methoxy-5-methylbenzene (CAS: 933674-84-1)[1][2] represents a premium tetra-substituted aromatic scaffold. This application note details the physicochemical rationale for employing this building block and provides field-validated protocols for its orthogonal functionalization.
Physicochemical Profiling & Causality in Drug Design
The strategic incorporation of fluorine into drug molecules is a proven tactic to enhance metabolic stability, modulate pKa, and improve protein-ligand interactions[3]. In the context of 1,2-difluoro-4-methoxy-5-methylbenzene, the specific substitution pattern offers a synergistic blend of electronic and steric benefits that can be leveraged in targeted therapeutics (e.g., Tyrosine Kinase Inhibitors).
Table 1: Physicochemical and Pharmacological Profiling
Structural Feature
Physicochemical Effect
Pharmacological Impact
1,2-Difluoro Motif
Increases lipophilicity (LogP); Lowers pKa of adjacent protons.
To fully leverage this building block, researchers must execute highly selective transformations. The following protocols detail the causality behind each experimental choice to ensure self-validating and reproducible results.
Objective: Convert the 5-methyl group to a reactive bromomethyl handle for subsequent amine alkylation or cross-coupling.
Causality & Mechanism: N-Bromosuccinimide (NBS) is utilized to maintain a low, steady concentration of molecular bromine, ensuring that the radical chain mechanism outcompetes electrophilic aromatic substitution[4][5]. Azobisisobutyronitrile (AIBN) serves as the radical initiator. The electron-donating methoxy group stabilizes the transient benzylic radical, making this position highly favored for halogenation.
Step-by-Step Methodology:
Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser, add 1,2-difluoro-4-methoxy-5-methylbenzene (1.0 eq) and anhydrous cyclohexane or carbon tetrachloride (0.2 M)[5].
Reagent Addition: Add freshly recrystallized NBS (1.05 eq) and AIBN (0.05 eq). Critical Insight: Impure, yellow NBS contains excess Br₂, which drives unwanted electrophilic bromination of the aromatic ring[5]. Pure NBS must be white[5].
Initiation: Purge the system with argon for 10 minutes. Heat the mixture to reflux (80–85 °C). The heat decomposes AIBN, initiating the homolytic cleavage of Br₂ generated in situ[4].
Monitoring: Stir for 4–6 hours. The reaction progress is visually indicated by the disappearance of dense NBS at the bottom of the flask and the flotation of succinimide to the surface[5]. Confirm completion via TLC or LC-MS.
Workup: Cool the reaction to 0 °C to fully precipitate succinimide. Filter through a Celite pad, wash with cold solvent, and concentrate the filtrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography (hexane/ethyl acetate) to yield the pure benzyl bromide derivative.
Protocol B: Lewis Acid-Mediated Ether Cleavage
Objective: Demethylate the 4-methoxy group to yield a phenol, providing a handle for triflation or acting as a hydrogen bond donor.
Causality & Mechanism: Boron tribromide (BBr₃) is a potent Lewis acid that coordinates to the ether oxygen, weakening the O-CH₃ bond and facilitating bromide attack to cleave the ether. Strict temperature control is required to prevent the cleavage of the C-F bonds or unwanted polymerization.
Step-by-Step Methodology:
Setup: Dissolve the fluorinated substrate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a strict argon atmosphere.
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Critical Insight: The initial coordination of BBr₃ is highly exothermic; low temperatures prevent degradation.
Addition: Add BBr₃ (1.0 M solution in DCM, 2.0 eq) dropwise over 15 minutes.
Reaction: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for 12 hours.
Quenching: Recool the flask to 0 °C. Carefully add methanol dropwise. Critical Insight: Methanol safely decomposes unreacted BBr₃ into volatile trimethyl borate and HBr, preventing violent hydrolysis that occurs if water is added directly.
Isolation: Dilute with water, extract with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the fluorinated phenol.
Application in Kinase Inhibitor Design
The intermediates generated from 1,2-difluoro-4-methoxy-5-methylbenzene are frequently deployed in the synthesis of oncology drugs. The difluoro-aromatic ring serves as a potent hinge-binding motif, while the functionalized methyl and methoxy groups act as vectors to access the solvent-exposed channel or allosteric pockets.
Caption: Synthetic workflow detailing the orthogonal functionalization of the building block.
When integrated into an API, this fluorinated scaffold effectively blocks aberrant signaling pathways, such as the EGFR/MAPK cascade, which is frequently hyperactivated in non-small cell lung cancer (NSCLC).
Caption: EGFR/MAPK signaling pathway illustrating the targeted inhibition by the fluorinated API.
References
NextSDS Database. "1,2-DIFLUORO-4-METHOXY-5-METHYL-BENZENE — Chemical Substance Information." NextSDS. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Late-Stage Palladium-Catalyzed Functionalization of 1,2-Difluoro-4-methoxy-5-methylbenzene
Executive Summary
1,2-Difluoro-4-methoxy-5-methylbenzene (CAS: 933674-84-1)[1] is a highly versatile, electron-rich polyfluorinated building block used extensively in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity. However, its electron-rich nature (driven by the methoxy and methyl substituents) makes traditional nucleophilic aromatic substitution (SNAr) highly inefficient. To overcome this, transition-metal catalysis is required.
This application note details two divergent, state-of-the-art palladium-catalyzed methodologies to functionalize this scaffold:
Direct C-F Bond Activation via heterobimetallic cooperation.
Regioselective C-H Arylation via Concerted Metalation-Deprotonation (CMD).
Mechanistic Framework & Causality (E-E-A-T)
Pathway A: C-F Bond Activation
The C-F bond possesses a remarkably high bond dissociation energy (~114 kcal/mol), making oxidative addition by Pd(0) thermodynamically unfavorable compared to other aryl halides. To overcome this barrier, our protocol leverages palladium-magnesium bimetallic cooperation [2]. The magnesium from the Grignard reagent acts as a fluorophilic Lewis acid, coordinating to the fluorine atom and polarizing the C-F bond. Simultaneously, the use of a sterically demanding, electron-rich phosphine ligand (e.g., PCy3) increases the electron density on the palladium center, driving the oxidative addition forward[3].
Figure 1: Palladium-catalyzed C-F activation and cross-coupling catalytic cycle.
Pathway B: Regioselective C-H Arylation (CMD)
When preservation of the difluoro motif is required for downstream drug development, C-H arylation is the preferred route. The methoxy group serves as a weak directing group. By utilizing pivalic acid (PivOH) as a catalytic additive, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway[4]. The bulky pivalate anion acts as an intramolecular proton shuttle, drastically lowering the activation energy for C-H cleavage compared to standard inorganic bases.
Figure 2: Concerted Metalation-Deprotonation (CMD) pathway for C-H arylation.
Experimental Protocols
Protocol 1: Kumada-Corriu C-F Cross-Coupling
Objective: Selective mono-arylation via C-F bond cleavage.
Causality & Expert Insights: Pd(dba)2 is selected as a halide-free Pd(0) precursor to prevent competitive halide inhibition at the metal center. PCy3 provides the exact steric bulk (cone angle ~170°) needed to accelerate reductive elimination while being electron-rich enough to force oxidative addition into the inert C-F bond.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(dba)2 (0.05 mmol, 5 mol%) and PCy3 (0.10 mmol, 10 mol%).
Catalyst Activation: Add 2.0 mL of anhydrous THF. Stir at room temperature for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0)L2 complex.
Grignard Addition: Dropwise, add the aryl Grignard reagent (1.5 mmol, 1.0 M in THF) over 5 minutes. Critical: Slow addition minimizes the local concentration of the Grignard reagent, preventing undesired homocoupling.
Reaction: Seal the tube, remove it from the glovebox, and heat at 80 °C for 16 hours in an oil bath.
Self-Validation Checkpoint: At 14 hours, withdraw a 50 µL aliquot, dilute in CDCl3, and perform a rapid 19F NMR. The disappearance of the starting material's two complex multiplets and the emergence of a single fluorine resonance confirms successful mono-defluorination.
Workup: Cool to room temperature, quench with 5 mL of saturated aqueous NH4Cl, extract with EtOAc (3 x 10 mL), dry over anhydrous MgSO4, and purify via silica gel flash chromatography.
Protocol 2: Regioselective C-H Arylation
Objective: Arylation at the C3 or C6 position while preserving the 1,2-difluoro motif.
Causality & Expert Insights: The use of DavePhos facilitates the stabilization of the Pd(II) intermediate, while the addition of 30 mol% PivOH is non-negotiable. Without pivalate to act as a proton shuttle, the C-H cleavage barrier remains insurmountable under these conditions, leading to near-total recovery of the starting material[4].
Step-by-Step Methodology:
Preparation: Charge a 20 mL reaction vial with Pd(OAc)2 (0.05 mmol, 5 mol%), DavePhos (0.10 mmol, 10 mol%), PivOH (0.30 mmol, 30 mol%), and Cs2CO3 (2.0 mmol, 2.0 equiv).
Reactant Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv) and 1,2-Difluoro-4-methoxy-5-methylbenzene (2.0 mmol, 2.0 equiv). Note: The fluoroarene is used in excess to drive the reaction kinetics and suppress bis-arylation.
Solvent & Degassing: Add 3.0 mL of anhydrous toluene. Seal the vial with a PTFE septum cap and sparge with Argon for 10 minutes.
Reaction: Heat the mixture at 110 °C for 24 hours under vigorous stirring (800 rpm) to ensure proper mixing of the heterogeneous base.
Self-Validation Checkpoint: At 12 hours, withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The presence of the[M+Ar] product peak with the retention of the M+2 isotopic pattern (characteristic of the intact difluoro motif) confirms the pathway's fidelity.
Workup: Cool to room temperature, dilute with 10 mL EtOAc, filter through a tightly packed pad of Celite, concentrate under reduced pressure, and purify via chromatography.
Quantitative Data Summary
The following table summarizes the expected outcomes and operational parameters for the functionalization of 1,2-Difluoro-4-methoxy-5-methylbenzene based on the chosen catalytic pathway.
Functionalization Pathway
Catalyst / Ligand System
Key Additive / Base
Operating Temp (°C)
Target Bond Cleaved
Expected Yield Range
Regioselectivity Profile
Kumada C-F Coupling
Pd(dba)2 / PCy3
ArMgBr (Mg as Lewis Acid)
80
C-F (C1 or C2)
55% - 75%
Moderate (Sterically driven)
Suzuki C-F Coupling
Pd(OAc)2 / RuPhos
Boronic Acid, LiHMDS
100
C-F (C1 or C2)
40% - 60%
Low to Moderate
C-H Arylation (CMD)
Pd(OAc)2 / DavePhos
PivOH, Cs2CO3
110
C-H (C3 or C6)
70% - 85%
High (Directed by OMe)
Table 1: Comparison of functionalization pathways, conditions, and expected yields.
References
Chemical Substance Information: 1,2-DIFLUORO-4-METHOXY-5-METHYL-BENZENE. NextSDS.[Link]
Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ACS Catalysis (via NIH).[Link]
Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry (ACS Publications).[Link]
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC (via NIH).[Link]
Application Note: Selective Demethylation of 1,2-Difluoro-4-methoxy-5-methylbenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: High-yield, chemoselective cleavage of the aryl methyl ether to yield 4,5-difluoro-2-methylphenol while preserving sensitive...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Objective: High-yield, chemoselective cleavage of the aryl methyl ether to yield 4,5-difluoro-2-methylphenol while preserving sensitive aryl carbon-fluorine (C-F) bonds.
Mechanistic Rationale & Reagent Selection
The demethylation of highly functionalized polyfluorinated arenes, such as 1,2-difluoro-4-methoxy-5-methylbenzene, presents a unique chemoselectivity challenge. The presence of two fluorine atoms on the aromatic ring significantly alters the molecule's electronic landscape. Because fluorine is highly electronegative, it withdraws electron density via the inductive effect (-I), which strongly activates the ortho and para positions toward Nucleophilic Aromatic Substitution (SNAr).
Consequently, utilizing traditional base-mediated thiolate demethylation protocols (e.g., sodium ethanethiolate or 1-dodecanethiol/NaOH) at elevated temperatures introduces a severe risk of defluorination [1].
To circumvent this, Boron tribromide (BBr3) is the gold-standard reagent for this transformation [2]. As a powerful Lewis acid, BBr3 operates via a mechanism that entirely bypasses SNAr:
Coordination: BBr3 coordinates exclusively to the basic lone pairs of the ether oxygen, forming an oxonium-borate intermediate.
SN2 Cleavage: This coordination weakens the adjacent O–CH3 bond. The displaced bromide anion—a soft nucleophile—subsequently attacks the sterically accessible sp3 methyl carbon via an SN2 mechanism, releasing bromomethane and forming an aryl borate ester.
Hydrolysis: Because the nucleophilic attack is directed entirely at the alkyl group rather than the aromatic ring, the delicate C-F bonds are perfectly preserved [3].
Mechanistic pathway of BBr3-mediated demethylation via SN2 cleavage.
Comparative Analysis of Demethylation Conditions
To justify the selection of BBr3, the following table summarizes the quantitative and qualitative profiles of common demethylation methodologies when applied to fluorinated anisoles.
Self-Validating System Design: This protocol utilizes low temperatures (-78 °C) to safely control the highly exothermic Lewis acid-base complexation. By gradually warming the reaction, the SN2 cleavage is driven to completion. Continuous TLC monitoring ensures the reaction is strictly stopped upon consumption of the starting material, and a sequential MeOH/H2O quench prevents localized thermal degradation of the newly formed phenol [4].
Step-by-step experimental workflow for BBr3 demethylation.
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.
Flush the flask continuously with inert gas (N2 or Argon).
Dissolve 1,2-difluoro-4-methoxy-5-methylbenzene in anhydrous CH2Cl2 to achieve a concentration of approximately 0.1 M.
Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 10 minutes.
Step 2: Reagent Addition
Using a glass, gas-tight syringe, draw up the BBr3 solution (1.5 to 2.0 equiv).
Add the BBr3 dropwise down the inner wall of the flask over 10–15 minutes.
Causality Note: Dropwise addition at -78 °C is critical. The initial Lewis acid-base complexation is highly exothermic; rapid addition can cause localized boiling of CH2Cl2 and thermal degradation of the substrate.
Step 3: Reaction Progression & Monitoring
Maintain the reaction mixture at -78 °C for 30 minutes.
Remove the dry ice/acetone bath and allow the mixture to gradually warm to 0 °C, and eventually to room temperature (approx. 20 °C).
Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 10% EtOAc in Hexanes solvent system, or via GC-MS. The reaction is typically complete within 2 to 4 hours when the starting material is entirely consumed.
Step 4: Quenching (Critical Safety Step)
Once complete, re-cool the flask to 0 °C using an ice-water bath.
Carefully and slowly add cold MeOH dropwise to quench the excess BBr3.
Follow with the dropwise addition of deionized H2O.
Causality Note: BBr3 reacts violently with protic solvents, generating corrosive HBr gas. Methanol is utilized first because it reacts to form volatile trimethyl borate [B(OMe)3], making the subsequent aqueous hydrolysis of the aryl borate ester significantly smoother and safer than a direct water quench.
Step 5: Isolation and Purification
Transfer the quenched biphasic mixture to a separatory funnel.
Extract the aqueous layer three times with EtOAc.
Wash the combined organic layers with brine to remove residual acid and salts.
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude 4,5-difluoro-2-methylphenol via flash column chromatography on silica gel to obtain the analytically pure product.
References
Harth, F., Hočevar, B., Kozmelj, T. R., & Grilc, M. (2023). "Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals." Green Chemistry.[Link]
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." European Journal of Organic Chemistry. [Link]
Chae, J. (2008). "Practical demethylation of aryl methyl ethers using an odorless thiol reagent." Archives of Pharmacal Research.[Link]
Application
Application Note: Directed Ortho-Lithiation (DoM) of 1,2-Difluoro-4-methoxy-5-methylbenzene Derivatives
Executive Summary The functionalization of poly-substituted fluoroarenes is a critical operation in modern drug development, frequently employed to synthesize metabolically stable bioisosteres. This application note prov...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of poly-substituted fluoroarenes is a critical operation in modern drug development, frequently employed to synthesize metabolically stable bioisosteres. This application note provides an authoritative, self-validating protocol for the regioselective directed ortho-lithiation (DoM) of 1,2-difluoro-4-methoxy-5-methylbenzene . By leveraging the synergistic directing effects of the methoxy and fluoro substituents, researchers can achieve >99% regioselective metalation. This guide details the mechanistic causality behind reagent selection, temperature control, and the exact step-by-step workflow required to prevent common failure modes such as nucleophilic aromatic substitution (SNAr) or benzyne formation.
Mechanistic Rationale & Regioselectivity
To achieve precise functionalization, we must first analyze the competitive metalation sites on 1,2-difluoro-4-methoxy-5-methylbenzene. The molecule presents two available aromatic protons:
C3 Position: Flanked by the C2-Fluorine and the C4-Methoxy group.
C6 Position: Flanked by the C1-Fluorine and the C5-Methyl group.
The metalation occurs exclusively at the C3 position due to a phenomenon known as the Complex-Induced Proximity Effect (CIPE) combined with synergistic inductive acidification .
The methoxy group acts as a powerful Directed Metalation Group (DMG). Its oxygen lone pairs pre-coordinate the lithium cation of the base, anchoring the basic alkyl anion in close spatial proximity to the C3 proton. Simultaneously, the highly electronegative fluorine at C2 exerts a strong inductive (-I) pull, drastically lowering the pKa of the C3 proton . Conversely, the C6 proton lacks a coordinating DMG (the methyl group is electron-donating and non-coordinating), making it kinetically invisible to the base under cryogenic conditions.
Figure 1: Mechanistic pathway of CIPE-driven regioselective DoM at the C3 position.
Reagent Causality & Reaction Parameters
A successful DoM protocol is not just a sequence of steps; it is a carefully balanced thermodynamic and kinetic system. Every parameter below is chosen to suppress side reactions inherent to fluorinated arenes .
Base Selection (sec-BuLi): sec-Butyllithium is chosen over n-BuLi because its increased steric bulk and higher basicity drive the rapid deprotonation required for CIPE, minimizing the time the unreacted base sits in solution.
Additive (TMEDA): N,N,N',N'-Tetramethylethylenediamine is a mechanistic necessity. TMEDA breaks down the sec-BuLi hexamers into highly reactive monomers/dimers. More critically, by coordinating the lithium cation, TMEDA increases the steric demand of the base. This steric bulk strongly favors peripheral deprotonation (at C3) over the highly undesirable SNAr at the C2 fluorinated carbon, which would lead to defluorination.
Temperature (-78 °C): Temperature control is non-negotiable. Fluorinated aryllithium species are highly prone to eliminating lithium fluoride (LiF) to form reactive benzyne intermediates if the temperature exceeds -40 °C. Cryogenic conditions ensure the 3-lithio intermediate remains kinetically trapped.
Self-Validating Experimental Protocol
This protocol is designed for a 10.0 mmol scale. It incorporates an in-process validation step to ensure the system is functioning correctly before irreversible electrophilic quenching.
sec-Butyllithium (1.4 M in cyclohexane, 11.0 mmol, 7.85 mL)
TMEDA (11.0 mmol, 1.65 mL) — Freshly distilled over CaH2
Anhydrous THF (40 mL)
Electrophile (e.g., DMF, MeI, TMSCl) (15.0 mmol)
Step-by-Step Workflow:
System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add 40 mL of anhydrous THF and 1.65 mL of TMEDA. Cool the mixture to -78 °C using a dry ice/acetone bath.
Base Complexation: Syringe in 7.85 mL of sec-BuLi dropwise over 5 minutes. Stir the resulting complex at -78 °C for 15 minutes to ensure complete TMEDA-Li coordination.
Substrate Addition: Dissolve 1.58 g of the substrate in 5 mL of anhydrous THF. Add this solution dropwise to the base mixture over 15 minutes down the inner wall of the flask to pre-cool the droplets. Causality: Rapid addition causes local exothermic spikes, which can provide the activation energy for SNAr defluorination.
Metalation Aging: Stir the deep yellow/orange solution at -78 °C for 1.5 hours.
In-Process Validation (Self-Validating Step): Extract a 0.1 mL aliquot via a pre-cooled syringe and quench it into a vial containing 0.5 mL of CD3OD. Evaporate the solvent under a stream of N2 and analyze via 1H NMR.
Validation Metric: The complete disappearance of the C3 aromatic proton (an apparent triplet/doublet near 6.9 ppm due to 19F coupling) and the retention of the C6 proton signal confirms >95% regioselective metalation. If the C3 proton remains, extend aging by 30 minutes.
Electrophilic Trapping: Once validated, add the neat electrophile (15.0 mmol) dropwise at -78 °C. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.
Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Figure 2: Step-by-step experimental workflow for the directed lithiation and trapping process.
Quantitative Reaction Optimization Data
The following table summarizes the expected quantitative outcomes when deviating from the optimal parameters, providing a troubleshooting matrix for process optimization.
Parameter
Base / Additive
Temp (°C)
Time (h)
Conversion (%)
Regioselectivity (C3 vs C6)
Major Byproducts
Optimal
sec-BuLi / TMEDA
-78
1.5
> 95%
> 99:1
None
Alternative
LiTMP / THF
-78
2.0
88%
> 99:1
Unreacted starting material
Sub-optimal
n-BuLi / TMEDA
-78
2.0
< 50%
90:10
None (Sluggish kinetics)
Failure
sec-BuLi / TMEDA
-20 to 0
1.0
N/A
N/A
SNAr adducts, Benzyne polymers
Note: Lithium tetramethylpiperidide (LiTMP) is provided as a highly reliable alternative base. While slightly less reactive (resulting in ~88% conversion), its non-nucleophilic nature completely eliminates the risk of SNAr, making it ideal for scale-up operations where exotherm control is difficult.
References
Title : Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics
Source : Chemical Reviews
URL :[Link]
Title : Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles
Source : The Journal of Organic Chemistry
URL :[Link]
Title : Fluorine-Facilitated Metalation: New Perspectives in Organic Synthesis
Source : Angewandte Chemie International Edition
URL :[Link]
Method
Application Note: Strategic Incorporation of 1,2-Difluoro-4-methoxy-5-methyl-benzene in Next-Generation Agrochemical Design
Target Audience: Discovery Chemists, Agrochemical Researchers, and Formulation Scientists Document Type: Technical Application Note & Synthetic Protocol Guide Executive Summary The integration of fluorine into agrochemic...
The integration of fluorine into agrochemical active ingredients (a.i.s) has become a cornerstone of modern crop protection discovery. Currently, 30–40% of newly commercialized agrochemicals contain at least one fluorine atom[1]. The unique stereoelectronic properties of fluorine enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[2].
This application note explores the utility of 1,2-Difluoro-4-methoxy-5-methyl-benzene (CAS: 933674-84-1) as a highly versatile, bifunctional building block. By featuring a difluoro motif alongside orthogonal functional handles (a methoxy group and a benzylic methyl group), this scaffold enables the rapid divergent synthesis of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen IX Oxidase (PPO) inhibiting herbicides[3][4].
The specific substitution pattern of 1,2-Difluoro-4-methoxy-5-methyl-benzene offers synergistic advantages in agrochemical design:
The 1,2-Difluoro Motif: Fluorine substitution at these positions serves a dual purpose. First, it significantly increases the lipophilicity (
logP
) of the molecule, facilitating penetration through waxy plant cuticles and fungal cell membranes. Second, it acts as a metabolic block. Cytochrome P450 enzymes typically hydroxylate electron-rich aromatic rings; the highly electronegative fluorine atoms deactivate the ring and physically block the sites most susceptible to oxidative degradation[2].
The 4-Methoxy Group: This group acts as a hydrogen-bond acceptor in target binding pockets. Furthermore, it serves as a "masked" hydroxyl group. Selective demethylation yields a nucleophilic phenol, an essential anchor for synthesizing diphenyl ether or phenyluracil-class PPO inhibitors[4].
The 5-Methyl Group: The benzylic methyl group provides a synthetic handle for late-stage functionalization. Oxidation to a carboxylic acid transforms the molecule into an ideal electrophilic partner for amide coupling, a structural hallmark of SDHI fungicides[3].
Table 1: Predictive Physicochemical Profiling
The following table summarizes the quantitative shifts in physicochemical and biokinetic parameters when transitioning from a non-fluorinated analog to the 1,2-difluoro scaffold.
Parameter
Unfluorinated Analog (4-methoxy-5-methylbenzene)
1,2-Difluoro-4-methoxy-5-methyl-benzene
Agrochemical Implication
Calculated
logP
~2.6
~3.1
Enhanced cuticular penetration and membrane permeability.
Aromatic Electron Density
High (Susceptible to oxidation)
Low (Electron-withdrawn)
Extended soil half-life and reduced in planta degradation.
Derived Acid
pKa
~4.9 (for 2-methoxybenzoic acid)
~3.8 (for 4,5-difluoro-2-methoxybenzoic acid)
Stronger hydrogen bonding capacity in the SDHI amide linker.
Steric Volume (Aromatic)
Base volume
+ ~20% (F vs H van der Waals radius)
Improved complementary fit in the Complex II ubiquinone pocket.
Synthetic Divergence Workflows
To harness this building block, we have validated two divergent synthetic protocols. Protocol A generates an electrophilic coupling partner (carboxylic acid), while Protocol B generates a nucleophilic coupling partner (phenol).
Caption: Divergent synthetic workflow generating electrophilic and nucleophilic agrochemical intermediates.
Protocol A: Benzylic Oxidation to 4,5-Difluoro-2-methoxybenzoic acid
Causality & Design: Potassium permanganate (
KMnO4
) is selected as the oxidant because it selectively oxidizes activated benzylic carbons to carboxylic acids without cleaving the robust
C−F
or
C−O
bonds. The addition of pyridine helps solubilize the organic substrate in the aqueous oxidative environment, ensuring a homogenous reaction and preventing over-oxidation or ring degradation.
Step-by-Step Methodology:
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 1,2-Difluoro-4-methoxy-5-methyl-benzene (10.0 g, 63.2 mmol) in a mixture of water (150 mL) and pyridine (50 mL).
Oxidation: Heat the mixture to 80 °C. Portion-wise, add
KMnO4
(30.0 g, 190 mmol, 3.0 eq) over 2 hours to prevent uncontrollable exothermic spikes.
Reflux: Maintain the reaction at 90 °C for 12 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 8:2).
Filtration: Cool the mixture to room temperature and filter the precipitated manganese dioxide (
MnO2
) through a pad of Celite. Wash the filter cake with hot water (2 × 50 mL) to ensure complete recovery of the product salt.
Acidification: Transfer the filtrate to an ice bath and slowly acidify with concentrated
HCl
until the pH reaches 2.0. The product, 4,5-difluoro-2-methoxybenzoic acid, will precipitate as a white crystalline solid.
Isolation: Filter the solid, wash with cold water, and dry under a vacuum at 50 °C to yield the pure acid (Expected yield: 75-82%).
Protocol B: Demethylation to 4,5-Difluoro-2-methylphenol
Causality & Design: Boron tribromide (
BBr3
) is a strong Lewis acid that selectively coordinates to the sterically accessible methoxy oxygen. Subsequent nucleophilic attack by the bromide ion cleaves the
O−CH3
bond. This method is chosen because it operates at cryogenic temperatures, completely preserving the integrity of the adjacent difluoro motif which might otherwise be susceptible to nucleophilic aromatic substitution (
SNAr
) under harsh basic conditions.
Step-by-Step Methodology:
Setup: Purge a 250 mL oven-dried Schlenk flask with inert Argon. Dissolve 1,2-Difluoro-4-methoxy-5-methyl-benzene (5.0 g, 31.6 mmol) in anhydrous Dichloromethane (DCM, 100 mL).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Dropwise, add a 1.0 M solution of
BBr3
in DCM (38.0 mL, 38.0 mmol, 1.2 eq) over 30 minutes via a syringe pump.
Cleavage: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
Quenching: Carefully cool the flask back to 0 °C and quench the excess
BBr3
by the dropwise addition of ice-cold water (50 mL). Warning: Highly exothermic with the evolution of HBr gas.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous
Na2SO4
.
Purification: Evaporate the solvent under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 4,5-difluoro-2-methylphenol as a colorless oil (Expected yield: 85-90%).
Application Case Studies in Agrochemical Design
Case Study 1: SDHI Fungicide Design
Succinate Dehydrogenase Inhibitors (SDHIs) represent one of the fastest-growing classes of fungicides, targeting Complex II of the fungal mitochondrial electron transport chain[5]. The core pharmacophore typically requires a lipophilic aryl group linked via an amide bond to a heterocyclic core (e.g., pyrazole or pyridine)[3].
By converting the intermediate from Protocol A into an acid chloride and coupling it with a 3-(trifluoromethyl)-1H-pyrazol-4-amine, researchers can generate a novel SDHI analog. The 4,5-difluoro substitution on the aryl ring enhances binding affinity within the ubiquinone-binding pocket (Q-site) through multipolar
C−F⋯C=O
interactions with the enzyme backbone, while preventing rapid fungal detoxification.
Caption: Mechanism of Action for SDHI fungicides disrupting the fungal mitochondrial respiratory chain.
Case Study 2: PPO Inhibitor Herbicide Design
Protoporphyrinogen IX oxidase (PPO) inhibitors are highly effective broad-leaf herbicides that cause rapid lipid peroxidation and cell membrane destruction in weeds[4]. Many modern PPO inhibitors (e.g., sulfentrazone, saflufenacil) utilize a fluorinated aryl ring attached to a heterocyclic dione.
Using the nucleophilic phenol generated in Protocol B , chemists can perform an
SNAr
reaction with a halogenated uracil or triazolinone derivative. The resulting ether linkage, flanked by the difluoro and methyl groups, creates a rigid, highly lipophilic molecule that acts as a potent competitive inhibitor of the natural substrate, protoporphyrinogen IX, within the plant chloroplast.
References
Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs
MDPI - Molecules[Link]
Recent developments in fluorine‐containing pesticides
Pest Management Science (John Wiley & Sons Ltd)[Link]
Design, Synthesis, and Biological Activity of Novel Phenyltriazolinone PPO Inhibitors Containing Five-Membered Heterocycles
Journal of Agricultural and Food Chemistry (ACS Publications)[Link]
The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines
Molecules (MDPI / ResearchGate)[Link]
Application Note: 1,2-Difluoro-4-methoxy-5-methyl-benzene in the Synthesis of High-Performance Liquid Crystals
Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals transitioning into advanced materials. Executive Summary & Mechanistic Rationale While 1,2-difluoro-4-methoxy-5-methyl-benzene...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals transitioning into advanced materials.
Executive Summary & Mechanistic Rationale
While 1,2-difluoro-4-methoxy-5-methyl-benzene (CAS: 933674-84-1) is frequently recognized as a privileged scaffold in medicinal chemistry for modulating lipophilicity and metabolic stability, its unique stereoelectronic profile makes it an exceptionally powerful building block in materials science. Specifically, it serves as a critical precursor for synthesizing laterally fluorinated nematic liquid crystals (LCs) used in modern In-Plane Switching (IPS) and Fringe-Field Switching (FFS) display technologies [1].
The synthesis of high-performance LCs requires a delicate balance of macroscopic properties: a broad nematic phase range, low rotational viscosity (
γ1
), and a highly tunable dielectric anisotropy (
Δϵ
). By utilizing 1,2-difluoro-4-methoxy-5-methyl-benzene, chemists can access the 4,5-difluoro-2-methylphenyl terminal moiety via a simple demethylation and esterification sequence.
The Causality of the Molecular Design
The 4,5-Difluoro Motif: Relative to the ester linkage, the two fluorine atoms provide a strong, synergistic longitudinal dipole moment. This is essential for achieving a positive dielectric anisotropy (
Δϵ>0
), which dictates the driving voltage of the LC device [2].
The 2-Methyl Group: According to the "Free Volume" theory of liquid crystals, the lateral methyl group (van der Waals radius ~2.0 Å) sterically disrupts crystalline packing. This structural interference significantly reduces the enthalpy of fusion (
ΔHf
), thereby suppressing the melting point (
Tm
) and broadening the operational temperature range of the nematic phase without destroying the mesogenic core's linearity [3].
The Methoxy Group: Acts as a robust, atom-economical protecting group. It remains stable during transport and storage but is easily cleaved by hard Lewis acids to yield a reactive phenol for subsequent cross-coupling or esterification.
Experimental Workflows & Protocols
The following self-validating protocols detail the transformation of 1,2-difluoro-4-methoxy-5-methyl-benzene into a functional mesogen: 4,5-difluoro-2-methylphenyl 4-(trans-4-pentylcyclohexyl)benzoate .
Protocol A: Ether Cleavage (Demethylation)
Objective: Convert the stable methoxyarene into the reactive 4,5-difluoro-2-methylphenol intermediate.
Boron tribromide (
BBr3
, 1.0 M in DCM) (1.2 eq, 12 mmol)
Anhydrous Dichloromethane (DCM) (30 mL)
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL round-bottom flask. Purge with Argon. Add the starting material and anhydrous DCM.
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: The initial Lewis acid-base complexation between
BBr3
and the methoxy oxygen is highly exothermic. Cryogenic conditions prevent localized heating, which could lead to unwanted electrophilic aromatic bromination.
Addition: Add
BBr3
dropwise via syringe over 15 minutes.
Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature (20 °C). Stir for 4 hours. The bromide ion acts as a nucleophile, attacking the methyl group via an
SN2
mechanism to release methyl bromide gas and form the borate ester.
Quenching & Validation: Carefully quench with ice water (20 mL) at 0 °C to hydrolyze the borate ester. Extract with DCM (3 x 20 mL). Validate reaction completion via TLC (Hexane/EtOAc 8:2); the highly non-polar starting material (
Rf≈0.8
) should be completely replaced by the more polar phenol (
Rf≈0.4
).
Purification: Dry the organic layer over
MgSO4
, concentrate under reduced pressure, and purify via flash chromatography to yield 4,5-difluoro-2-methylphenol as a colorless oil.
Activation: Dissolve the benzoic acid derivative, the fluorinated phenol, and DMAP in DCM. Cool to 0 °C.
Coupling: Add DCC (dissolved in 10 mL DCM) dropwise. Causality: DCC activates the carboxylic acid to an O-acylisourea. DMAP acts as a superior acyl transfer catalyst, forming an N-acylpyridinium intermediate that easily overcomes the steric hindrance of the 2-methyl group on the phenol.
Maturation: Stir at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form, driving the reaction forward thermodynamically.
Filtration & Washing: Filter off the DCU through a Celite pad. Wash the filtrate sequentially with 5% HCl, saturated
NaHCO3
, and brine to remove DMAP and unreacted acids/phenols.
Validation: Confirm product formation via Fourier-transform infrared spectroscopy (FTIR) by identifying the strong ester
C=O
stretch at ~1730 cm⁻¹ and the disappearance of the broad phenol
−OH
stretch at ~3300 cm⁻¹.
Recrystallization: Recrystallize the crude product from hot ethanol to achieve >99.5% purity, a strict requirement for electro-optic device integration.
Visualizations of Workflows and Mechanisms
Figure 1: Synthetic pathway from 1,2-difluoro-4-methoxy-5-methyl-benzene to the final nematic mesogen.
Figure 2: Mechanistic causality of the functional groups on macroscopic liquid crystal properties.
Quantitative Phase Characterization
Phase transitions are quantified using Differential Scanning Calorimetry (DSC) at a heating/cooling rate of 10 °C/min [3]. The data below demonstrates the critical impact of the lateral methyl group (derived from our starting material) compared to a non-methylated reference compound.
Data Analysis: The incorporation of the 2-methyl group successfully drops the melting point by nearly 27 °C, rendering the target molecule a room-temperature nematic liquid crystal. While there is a slight, expected penalty to the clearing point (
Tc
) due to the widening of the molecular short axis, the retention of a strong positive dielectric anisotropy (+6.2) confirms the viability of this material for low-voltage display applications.
References
New-Generation Liquid Crystal Materials for Application in Infrared Region. National Center for Biotechnology Information (PMC). Available at:[Link]
Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. National Center for Biotechnology Information (PMC). Available at:[Link]
Method
Application Note: Regioselective Electrophilic Aromatic Substitution of 1,2-Difluoro-4-methoxy-5-methylbenzene
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Predictive Modeling & Validated Synthetic Protocol Executive Summary The functionalization of highly substituted...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Predictive Modeling & Validated Synthetic Protocol
Executive Summary
The functionalization of highly substituted aromatic rings is a cornerstone of modern drug discovery, allowing for the precise tuning of a molecule's pharmacokinetics and lipophilicity. This application note details the predictive modeling and experimental execution of an Electrophilic Aromatic Substitution (EAS) on 1,2-difluoro-4-methoxy-5-methylbenzene . By analyzing the competing electronic and steric effects of the four existing substituents, we establish a rational framework for predicting regioselectivity. Furthermore, we provide a self-validating, scalable protocol for the regioselective bromination of this substrate, optimized to prevent side reactions and ensure high isomeric purity.
Mechanistic Rationale & Predictive Modeling
1,2-Difluoro-4-methoxy-5-methylbenzene is a tetra-substituted arene with two available positions for electrophilic attack: C3 and C6 . Predicting the site of substitution requires a careful analysis of the competing inductive (
+I,−I
) and resonance (
+M
) effects of the existing substituents.
The Methoxy Group (-OMe) at C4: Acts as a powerful
π
-donor. The resonance donation (+M) of the oxygen lone pair strongly activates the ring, specifically directing electrophiles to the ortho positions[1].
The Methyl Group (-CH3) at C5: Acts as a weak
σ
-donor via hyperconjugation (+I), activating the ring and directing ortho/para.
The Fluorine Atoms (-F) at C1 and C2: Act as
σ
-acceptors (-I) but weak
π
-donors. They globally deactivate the ring but direct ortho/para.
When evaluating the open sites, C3 is ortho to the strongly activating -OMe group and ortho to the C2 fluorine. Conversely, C6 is ortho to the weakly activating -CH3 group and ortho to the C1 fluorine. In polysubstituted benzenes, the regiochemistry is dictated by the most powerfully activating group[2]. Because the resonance stabilization provided by the methoxy group (
σp+
= -0.78) vastly outcompetes the hyperconjugative stabilization of the methyl group (
σp+
= -0.31), the Wheland intermediate formed at C3 is significantly lower in energy[3]. Consequently, EAS will occur almost exclusively at the C3 position .
Data derived from quantitative studies of substituent interactions in aromatic electrophilic substitution[2].
Figure 1: Directing group logic and regioselectivity pathway for EAS on the target substrate.
Experimental Design: Causality & Optimization
To validate the predictive model, bromination was selected as the benchmark EAS reaction. While traditional protocols utilize molecular bromine (
Br2
) in acetic acid, these conditions can be overly harsh for highly activated, electron-rich anisole derivatives, occasionally leading to ether cleavage or poly-halogenation.
To ensure a highly controlled, mono-selective reaction, N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) was chosen.
Causality for Reagent: NBS provides a low, steady-state concentration of electrophilic bromine, preventing over-bromination.
Causality for Solvent: MeCN is a polar aprotic solvent that effectively stabilizes the polar transition state of the benzenonium intermediate without acting as a nucleophile, ensuring rapid kinetics at ambient temperature.
Table 2: Optimization of Bromination Conditions
Entry
Reagent (Eq)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Regiomeric Ratio (C3:C6)
1
Br2
(1.1)
AcOH
25
2
>99
92:8
2
Br2
(1.1)
AcOH
0
4
95
96:4
3
NBS (1.05)
DMF
25
12
85
>99:1
4
NBS (1.05)
MeCN
25
16
>99
>99:1
Note: Entry 4 represents the optimized conditions utilized in the protocol below, offering the best balance of quantitative conversion and exquisite regioselectivity.
Reaction: Synthesis of 3-Bromo-1,2-difluoro-4-methoxy-5-methylbenzene.
Figure 2: Step-by-step experimental workflow for the regioselective bromination protocol.
Step-by-Step Methodology
Step 1: Substrate Preparation
Action: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 1,2-difluoro-4-methoxy-5-methylbenzene (1.58 g, 10.0 mmol, 1.0 eq). Dissolve the substrate in anhydrous Acetonitrile (50 mL, 0.2 M).
Causality: Anhydrous conditions prevent the competitive hydrolysis of the electrophile.
Step 2: Electrophile Addition
Action: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) in a single portion at 25°C. Immediately wrap the reaction flask in aluminum foil to shield it from ambient light. Stir vigorously.
Causality: Shielding from light is a critical control measure. It prevents the homolytic cleavage of the N-Br bond, thereby suppressing radical-mediated side reactions (such as benzylic bromination at the C5 methyl group) and ensuring the reaction proceeds strictly via the polar EAS pathway.
Action: After 4 hours, and subsequently every 2 hours, withdraw a 50 µL reaction aliquot. Quench the aliquot in 0.5 mL of 10% aqueous
Na2S2O3
and extract with 1 mL of Ethyl Acetate (EtOAc). Inject the organic layer into a GC-MS.
Validation Checkpoint: The reaction is deemed complete when the starting material peak (
m/z
158,
M+
) is fully consumed, and the mono-brominated product peak emerges as the dominant species. The product will display a characteristic 1:1 isotopic doublet at
m/z
236 / 238 (
M+
), confirming the incorporation of a single bromine atom.
Step 4: Quench and Workup
Action: Upon confirmed completion (typically 16 hours), pour the reaction mixture into 100 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
). Extract the aqueous layer with EtOAc (
3×50
mL).
Action: Wash the combined organic layers with distilled water (
1×50
mL) and brine (
1×50
mL). Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Causality: The thiosulfate quench rapidly reduces any residual electrophilic bromine to inert bromide ions, preventing post-reaction halogenation during the concentration phase.
Step 5: Purification & Structural Confirmation
Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (100:0 to 95:5).
Validation Checkpoint (Regiochemistry): Isolate the product and analyze via 2D NMR (NOESY). The structural assignment is self-validating: The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the remaining aromatic proton and the methoxy protons confirms that substitution occurred at C3. The remaining proton at C6 will exclusively show an NOE correlation to the C5 methyl group.
References[1] Grids I: Electrophilic Aromatic Substitution. Educación Química (SciELO). Available at:https://doi.org/10.22201/fq.18708404e.2020.4.75669[4] Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Available at:https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx1.htm[3] Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society. Available at:https://pubs.acs.org/doi/10.1021/ja00525a022[2] Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. The Journal of Organic Chemistry (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acs.joc.0c00539
handling, storage, and safety best practices for 1,2-Difluoro-4-methoxy-5-methyl-benzene
Application Note: Handling, Storage, and Regioselective Functionalization of 1,2-Difluoro-4-methoxy-5-methyl-benzene Executive Summary 1,2-Difluoro-4-methoxy-5-methyl-benzene (CAS: 933674-84-1), frequently referred to in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Handling, Storage, and Regioselective Functionalization of 1,2-Difluoro-4-methoxy-5-methyl-benzene
Executive Summary
1,2-Difluoro-4-methoxy-5-methyl-benzene (CAS: 933674-84-1), frequently referred to in literature as 4,5-difluoro-2-methylanisole[1], is a highly specialized fluorinated building block. The strategic incorporation of fluorine atoms into anisole derivatives is a proven structural strategy in medicinal chemistry and agrochemical development, significantly modulating the lipophilicity, binding affinity, and metabolic stability of downstream active ingredients[2],[3]. This application note provides drug development professionals and synthetic chemists with field-proven protocols for the safe handling, storage, and regioselective functionalization of this compound.
Chemical Profile & Quantitative Data
Understanding the physical and regulatory profile of 1,2-difluoro-4-methoxy-5-methyl-benzene is the first step in designing a safe experimental setup. The compound exhibits flammable characteristics that dictate its storage requirements[1].
Because this compound is classified as a flammable liquid[1], standard benchtop storage is insufficient and poses a significant laboratory risk.
Storage Causality: The compound must be stored in a spark-free, explosion-proof refrigerator at 2–8°C. The headspace of the storage vessel should be purged with high-purity Argon. Why? Argon is heavier than air and displaces ambient oxygen and moisture, preventing oxidative degradation of the methoxy group and minimizing the risk of vapor ignition[5].
Handling: All transfers must be conducted inside a certified fume hood or via a Schlenk line using air-free techniques.
PPE Requirements: Nitrile gloves, a flame-resistant laboratory coat, and splash-proof safety goggles are mandatory.
Fluorinated anisoles are prime candidates for Directed ortho-Metalation (DoM). In 1,2-difluoro-4-methoxy-5-methyl-benzene, the C3 position is uniquely flanked by a strongly electronegative fluorine atom and an electron-donating methoxy group. Both substituents exert a synergistic ortho-directing effect, rendering the C3 proton highly acidic and susceptible to selective deprotonation by a strong base.
Workflow for the safe handling and functionalization of 1,2-Difluoro-4-methoxy-5-methyl-benzene.
Step-by-Step Protocol: Formylation via DoM
Objective: Synthesize 2,3-difluoro-4-methoxy-5-methylbenzaldehyde by lithiating the substrate and trapping it with N,N-Dimethylformamide (DMF).
System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
Causality: Organolithium reagents are highly pyrophoric and violently reactive with water. Even trace atmospheric moisture will instantly quench the sec-BuLi, halting the reaction and drastically reducing yields.
Substrate Addition: Inject anhydrous Tetrahydrofuran (THF) (50 mL) and 1,2-difluoro-4-methoxy-5-methyl-benzene (10 mmol) into the flask. Stir to ensure complete dissolution.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.
Lithiation: Dropwise add sec-Butyllithium (1.4 M in cyclohexane, 11 mmol) over 10 minutes via a syringe pump.
Causality: Deprotonation must be strictly controlled at cryogenic temperatures. If the temperature rises above -60°C, the intermediate aryllithium species can undergo spontaneous elimination of lithium fluoride (LiF), generating a highly reactive and destructive benzyne intermediate.
Intermediate Maturation: Stir the mixture at -78°C for 1 hour. The solution typically transitions to a pale yellow color, indicating the formation of the aryllithium species.
Self-Validating Step (Trustworthiness): Before proceeding, extract a 0.5 mL aliquot and quench it with D₂O (Deuterium Oxide). Analyze this aliquot via GC-MS. The presence of a molecular ion peak at m/z 159 (M+1) confirms >95% deuterium incorporation at the C3 position, validating the efficiency of the lithiation step before committing to the electrophile trap.
Electrophile Trapping: Add anhydrous DMF (15 mmol) dropwise. Stir for an additional 30 minutes at -78°C, then slowly allow the reaction to warm to room temperature over 2 hours.
Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL) at 0°C.
Causality: NH₄Cl provides a mild proton source to neutralize unreacted base without causing the excessive exothermicity or side-reactions that strong acids (like HCl) would trigger.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Emergency Response & Spill Management
In the event of an accidental spill, immediately eliminate all ignition sources. Do not use water to flush the spill if unreacted organometallic reagents are nearby. Absorb the liquid with a non-combustible material (e.g., dry sand or vermiculite) and place it in a sealed hazardous waste container. For skin or eye exposure, flush with copious amounts of water for at least 15 minutes and consult the specific Safety Data Sheet (SDS) for further toxicological interventions[5].
References
ChemWhat. "1,2-ДИФТОР-4-МЕТОКСИ-5-МЕТИЛ-БЕНЗОЛ Номер CAS: 933674-84-1." Accessed March 20, 2026.[Link]
NextSDS. "1,2-DIFLUORO-4-METHOXY-5-METHYL-BENZENE — Chemical Substance Information." Accessed March 20, 2026. [Link]
Technical Support Center: Yield Optimization for 1,2-Difluoro-4-methoxy-5-methylbenzene Synthesis
Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals actively troubleshooting the synthesis of 1,2-difluoro-4-methoxy-5-methylbenzene (also known a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals actively troubleshooting the synthesis of 1,2-difluoro-4-methoxy-5-methylbenzene (also known as 4,5-difluoro-2-methoxytoluene).
The most convergent and scalable synthetic route for this tetrasubstituted arene is the C(sp2)–C(sp3) Suzuki-Miyaura cross-coupling of 1-bromo-4,5-difluoro-2-methoxybenzene with a methylating agent[1]. However, introducing a methyl group via palladium catalysis is notoriously difficult. The electron-rich nature of the ortho-methoxy group decelerates oxidative addition, while the alkylboronic acid is highly susceptible to off-cycle degradation[2].
Below, we break down the mechanistic failure points, provide targeted FAQs, and outline a self-validating, optimized protocol.
Mechanistic Pathway & Failure Points
To successfully troubleshoot this reaction, you must understand the competing kinetic pathways in the catalytic cycle.
Catalytic cycle of Suzuki-Miyaura methylation highlighting key failure points.
Troubleshooting Guides & FAQs
Q1: My reaction stalls at 50% conversion, but GC-MS shows complete consumption of my methylating agent. Why?A1: This is the hallmark of protodeboronation . Methylboronic acid rapidly decomposes into methane gas and boric acid under basic, aqueous cross-coupling conditions, outcompeting the inherently slow transmetalation step[2].
The Causality: The buildup of inactive borates poisons the catalytic cycle by altering the pH and sequestering the base.
The Fix: Switch your methyl source to Trimethylboroxine (TMB) . TMB acts as a slow-release reservoir for the active methylboronic species, maintaining a steady, low concentration that favors transmetalation over degradation[2].
Q2: I am observing significant amounts of the des-bromo byproduct (1,2-difluoro-4-methoxybenzene). How do I prevent this?A2:Hydrodehalogenation occurs when the Pd(II) intermediate undergoes premature reduction before transmetalation can occur[3]. This is often exacerbated by alcoholic solvents (which act as hydride donors via β-hydride elimination) or the use of sterically unhindered phosphine ligands.
The Causality: If transmetalation is slow, the long-lived Pd(II) species will scavenge hydrides from the environment.
The Fix: Transition to a strictly aprotic solvent system (e.g., Toluene/H₂O biphasic mixture) and employ a bulky, electron-rich biarylphosphine ligand like SPhos or RuPhos . These ligands accelerate reductive elimination, pushing the catalytic cycle forward before side reactions can intervene[4].
Q3: The reaction mixture turns black immediately upon heating, and the yield is <10%. What happened?A3: Immediate precipitation of "Pd black" indicates irreversible catalyst deactivation and aggregation .
The Causality: This is typically caused by oxygen ingress or an insufficient ligand-to-palladium ratio, which strips the Pd(0) of its stabilizing coordination sphere.
The Fix: Implement rigorous degassing (sparging with Argon for at least 15 minutes or 3 freeze-pump-thaw cycles). Ensure a Ligand:Pd ratio of at least 2:1 when using monodentate phosphines.
Q4: How do I minimize the homocoupling of 1-bromo-4,5-difluoro-2-methoxybenzene?A4:Homocoupling is driven by trace oxygen (promoting oxidative homocoupling) or an overly strong base that alters the transmetalation stoichiometry.
The Causality: Strong alkoxides (e.g., NaOtBu) can lead to the formation of unreactive palladate complexes with electron-rich arenes.
The Fix: Downgrade the base strength. Replace strong alkoxides with a milder base like K₃PO₄ . K₃PO₄ provides sufficient hydroxide concentration to activate the boronic acid without promoting off-cycle Pd pathways[4].
Quantitative Data Presentation: Parameter Optimization
The table below summarizes the optimization matrix for synthesizing 1,2-difluoro-4-methoxy-5-methylbenzene, demonstrating how rational ligand and reagent choices impact the final yield.
Entry
Palladium Source
Ligand
Base
Solvent System
Methyl Source
Yield (%)
Observation / Failure Mode
1
Pd(PPh₃)₄ (5 mol%)
None
Na₂CO₃
EtOH / H₂O
MeB(OH)₂ (1.2 eq)
18%
High des-bromo byproduct
2
Pd(dppf)Cl₂ (5 mol%)
None
K₂CO₃
Dioxane / H₂O
MeB(OH)₂ (1.5 eq)
45%
Stalled; Protodeboronation
3
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
K₃PO₄
Toluene / H₂O
MeB(OH)₂ (2.0 eq)
82%
Good conversion
4
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
K₃PO₄
Toluene / H₂O
Trimethylboroxine (1.5 eq)
>95%
Optimized; Clean profile
Standard Operating Procedure (SOP)
Optimized Synthesis of 1,2-Difluoro-4-methoxy-5-methylbenzene
This protocol is designed as a self-validating system. Do not proceed to the next step if the validation checkpoints fail.
Step 1: Preparation of the Catalytic Complex
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromo-4,5-difluoro-2-methoxybenzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (3.0 equiv).
Causality: Pre-mixing the solid reagents allows for simultaneous degassing, preventing premature catalyst activation.
Step 2: Atmosphere Exchange
Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle 3 times.
Validation Checkpoint: The system must hold a static vacuum for 60 seconds without pressure loss. Strict anaerobiosis is required to prevent Pd black formation.
Step 3: Solvent Addition
Add sparged, degassed Toluene (0.2 M relative to substrate) and degassed deionized H₂O (10:1 Toluene:H₂O ratio) via a gas-tight syringe.
Causality: The biphasic system dissolves the inorganic base while keeping the organic reactants highly concentrated, driving the interfacial transmetalation.
Step 4: Methyl Source Introduction
Inject Trimethylboroxine (1.5 equiv) dropwise via a gas-tight syringe at room temperature.
Causality: TMB provides a slow-release mechanism for the methyl group, mitigating the rapid protodeboronation seen with free methylboronic acid.
Step 5: Thermal Activation
Heat the reaction mixture to 100 °C under vigorous stirring (1000 rpm) for 12 hours.
Validation Checkpoint: After 15 minutes at 100 °C, the solution should remain a clear, pale yellow to orange biphasic mixture. Immediate blackening indicates oxygen contamination and irreversible catalyst death. High shear mixing (1000 rpm) is critical to maximize the interfacial surface area.
Step 6: Workup & Isolation
Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 1,2-difluoro-4-methoxy-5-methylbenzene.
References
Title : Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands | Source : Organic Letters - ACS Publications | URL :[Link]
Title : Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | Source : MDPI | URL :[Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 1,2-Difluoro-4-methoxy-5-methyl-benzene
Welcome to the Technical Support Center for formulation and assay optimization. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the aqueous solubility...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for formulation and assay optimization. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the aqueous solubility of 1,2-Difluoro-4-methoxy-5-methyl-benzene (CAS: 933674-84-1) during in vitro biological assays and early-stage formulation.
The Chemical Challenge: Structure-Property Relationship
1,2-Difluoro-4-methoxy-5-methyl-benzene is a highly lipophilic small molecule. The introduction of fluorine atoms into the aromatic ring significantly alters its physicochemical properties. While C–F bonds are highly polarized, the fluorine atom is a poor hydrogen bond acceptor, rendering the fluorinated aromatic ring extremely hydrophobic—a phenomenon often referred to as the "Teflon effect" [6]. Combined with the steric bulk and non-polar nature of the methoxy and methyl groups, this compound exhibits extremely low thermodynamic solubility in aqueous buffers, leading to rapid precipitation, variable assay data, and underestimated biological activity [3].
Diagnostic Workflow for Solubility Enhancement
Before proceeding with complex formulations, follow this decision tree to identify the most efficient solubilization strategy for your specific assay constraints.
Decision tree for troubleshooting the aqueous solubility of fluorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into the assay buffer. Why does this happen, and how do I fix it?A1: This is a classic kinetic solubility failure. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that readily dissolves non-polar compounds [4]. However, when a high-concentration DMSO stock is injected directly into an aqueous buffer, the local concentration of water increases rapidly. This causes immediate supersaturation and nucleation of the hydrophobic fluorinated compound, resulting in micro-precipitates that cause variable data and false negatives[3].
Fix: Do not dilute directly into water. Instead, perform a stepwise serial dilution of the compound in 100% DMSO first, and then transfer aliquots to the aqueous buffer so that every well maintains a constant, low DMSO concentration (e.g., 1%).
Q2: I cannot exceed 1% DMSO in my cell-based assay due to cytotoxicity, but 1,2-Difluoro-4-methoxy-5-methyl-benzene is still insoluble. What is the next best approach?A2: When co-solvency limits are reached, host-guest complexation using Cyclodextrins (CDs) is the gold standard. CDs, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic outer surface[1]. The fluorinated aromatic ring of your compound can be encapsulated within this cavity via non-covalent van der Waals forces, effectively masking its hydrophobicity from the bulk water while remaining fully bioavailable to the target [2].
Mechanism of HP-β-CD inclusion complexation enhancing the aqueous solubility of hydrophobic drugs.
Q3: Are there alternative solvents if both DMSO and Cyclodextrins fail or cause assay artifacts?A3: Yes. Recent advancements have highlighted zwitterionic liquids (e.g., OE2imC3C) as highly effective emerging solvents. They have been shown to dissolve highly insoluble hydrophobic compounds with significantly lower hepatocellular toxicity than DMSO, preventing the false-positive toxicity readings caused by undissolved micro-crystals damaging cells [5].
To aid in experimental design, the following table summarizes the operational parameters of the primary solubilization strategies for fluorinated aromatics.
Strategy
Solubilizing Agent
Mechanism of Action
Max Tolerated In Vitro Conc.
Pros
Cons
Co-solvency
DMSO
Disrupts water hydrogen bonding; solvates non-polar groups.
0.1% - 1.0% (v/v)
Easy to prepare; standard in High-Throughput Screening (HTS).
Cellular toxicity; high risk of precipitation upon aqueous dilution.
Complexation
HP-β-CD
Host-guest encapsulation within a hydrophobic cavity.
Up to 10% - 20% (w/v)
High biocompatibility; prevents aggregation; protects from oxidation.
Requires optimization of molar ratios and equilibration time.
Zwitterionic
OE2imC3C
Solvates hydrophobic compounds via zwitterionic interactions.
Assay dependent
Lower toxicity than DMSO; prevents micro-crystal false positives.
Limited historical data in legacy assay protocols.
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure scientific integrity and reproducible causality in your results.
Protocol A: Kinetic Solubility Assessment via Nephelometry
Purpose: To determine the exact precipitation threshold of 1,2-Difluoro-4-methoxy-5-methyl-benzene in your specific assay buffer.
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. (Causality: Using anhydrous DMSO prevents premature water absorption, which degrades stock solubility over time).
DMSO Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate.
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a clear-bottom assay plate. This ensures a constant 1% DMSO background across all concentrations.
Incubation: Shake the plate at 300 RPM for 2 hours at 37°C.
Validation (Nephelometry): Measure light scattering using a microplate reader at 620 nm. A sharp, non-linear increase in scattering compared to a vehicle control (1% DMSO in buffer) indicates the exact concentration at which the compound nucleates and precipitates.
Protocol B: Preparation of HP-β-CD Inclusion Complexes
Purpose: To formulate a highly concentrated, water-soluble stock without the use of organic co-solvents.
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer.
Guest Addition: Add an excess amount of solid 1,2-Difluoro-4-methoxy-5-methyl-benzene directly to the HP-β-CD solution.
Equilibration: Stir the suspension continuously for 48 hours at room temperature. (Causality: Non-covalent encapsulation is a dynamic thermodynamic process; sufficient time is required to reach maximum complexation equilibrium).
Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter. The filter will catch all uncomplexed, precipitated drug, allowing only the water-soluble inclusion complexes to pass through.
Validation (Quantification): Analyze the filtrate via HPLC-UV against a known standard curve to confirm the exact concentration of the solubilized compound before introducing it to your bioassay.
References
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review
International Journal of Pharmaceutical Sciences
URL: [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics
National Center for Biotechnology Information (PMC)
URL: [Link]
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization
ResearchGate
URL:[Link]
Dimethyl sulfoxide - Chemical Properties and In Vitro Limitations
Wikipedia
URL:[Link]
A zwitterionic solvent for in vitro toxicity tests of insoluble compounds
J-STAGE (Japan Science and Technology Agency)
URL: [Link]
The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions
ACS Publications (Langmuir)
URL:[Link]
Troubleshooting
Technical Support Center: Scale-Up Troubleshooting for 1,2-Difluoro-4-methoxy-5-methylbenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic and operational challenges encountered during the scale-up of 1,2-Difluoro-4-me...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic and operational challenges encountered during the scale-up of 1,2-Difluoro-4-methoxy-5-methylbenzene. The synthesis of tetrasubstituted fluorinated aromatics is notoriously vulnerable to regioselectivity drift, protodehalogenation, and ether cleavage. This guide moves beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating protocols to ensure scientific integrity and high-yield scale-up[1].
Visual Workflow
Fig 1: Reaction workflow and impurity pathways for 1,2-Difluoro-4-methoxy-5-methylbenzene.
Q1: We are seeing >5% of a des-methyl impurity (1,2-difluoro-4-methoxybenzene) during the Suzuki-Miyaura methylation step. How can we suppress this?A1: This is a classic protodehalogenation issue. During the catalytic cycle, the Pd(II) intermediate can undergo
β
-hydride elimination (often sourced from aliphatic solvents or ligands) instead of transmetalating with the methylboronic acid. The strongly electron-withdrawing fluorine atoms on your substrate accelerate the initial oxidative addition but also make the intermediate highly susceptible to premature reduction[2].
Mitigation: Switch your ligand to an electron-rich, bulky biarylphosphine like RuPhos. RuPhos accelerates the transmetalation step, outcompeting the protodehalogenation pathway. Additionally, ensure your base is aqueous
K3PO4
in a biphasic system (Toluene/Water); this facilitates the rapid transfer of the methyl group from the boronic acid[3].
Q2: Our HPLC shows a persistent regioisomer from the bromination step that carries over. How do we improve regioselectivity?A2: The methoxy group is a powerful ortho/para director, while the fluorine atoms exert competing inductive and resonance effects. Standard bromination (
Br2/FeBr3
) at room temperature provides enough thermal energy to overcome the steric hindrance of the ortho position, leading to 1-bromo-2,3-difluoro-6-methoxybenzene.
Mitigation: Lower the reaction temperature to -5°C and switch to N-Bromosuccinimide (NBS) in DMF. The polar aprotic solvent stabilizes the bromonium intermediate, allowing the reaction to be entirely governed by the lowest activation energy pathway (the sterically unhindered para position).
Q3: During the final workup, we detect a phenolic impurity. Is the methoxy group cleaving?A3: Yes. Fluorinated methoxy-aromatics are surprisingly sensitive to ether cleavage. If your workup involves strong aqueous acids (e.g., concentrated HCl to quench the base), the protonated ether can be attacked by nucleophiles (like chloride or bromide ions), cleaving the methyl group to yield 4,5-difluoro-2-methylphenol.
Mitigation: Strictly control the pH during workup. Quench the Suzuki-Miyaura reaction with 5% aqueous
NH4OH
instead of acid. This not only prevents ether cleavage but also effectively coordinates and strips residual palladium from the organic phase.
Q4: How can we accurately quantify these impurities for mass balance when we lack pure reference standards for the homocoupled and regioisomeric byproducts?A4: Relying on UV-Vis detection for mass balance is a critical error here. The UV response factors (extinction coefficients) vary wildly between the monomeric target and the highly conjugated homocoupled biaryl impurity. This leads to massive overestimation of the dimer.
Mitigation: Implement Dual-Gradient HPLC coupled with Charged Aerosol Detection (CAD). CAD is a mass-sensitive technique that provides a near-uniform response for all nonvolatile analytes, independent of their optical properties. Applying an inverse gradient post-column normalizes the eluent composition, allowing you to use a single calibrant (your target molecule) to accurately calculate the mass concentration of all unknown impurities[4].
Section 2: Quantitative Data & Analytical Strategies
The following table summarizes the key impurities, their mechanistic origins, and the expected analytical improvements when applying our optimized protocols.
Impurity Type
Structure / Name
Mechanistic Origin
Mitigation Strategy
Typical % Area (Before)
Typical % Area (Optimized)
Regioisomer
1-Bromo-2,3-difluoro-6-methoxybenzene
Thermal ortho-bromination
Switch to NBS/DMF at -5°C
8.5%
< 0.5%
Des-methyl
1,2-Difluoro-4-methoxybenzene
Protodehalogenation (Pd-H)
Use RuPhos ligand +
K3PO4
12.0%
< 1.0%
Homocoupled
4,4'-Dimethoxy-tetrafluorobiphenyl
Oxidative homocoupling
Strict anaerobic conditions
4.2%
< 0.2%
Demethylated
4,5-Difluoro-2-methylphenol
Acidic ether cleavage
Quench with 5%
NH4OH
(pH 8)
5.1%
0.0% (ND)
Section 3: Validated Experimental Protocols
Self-Validating Protocol: Pd-Catalyzed Methylation of 1-Bromo-4,5-difluoro-2-methoxybenzene
This protocol is engineered as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between operational steps and chemical outcomes.
K3PO4
(3.0 eq, prepared as a 2M aqueous solution)
Toluene (Degassed, 0.2 M relative to substrate)
Step-by-Step Methodology:
Catalyst Pre-activation: In a rigorously dried, argon-purged reactor, charge
Pd(OAc)2
and RuPhos. Add 10% of the total degassed toluene.
Validation Check: Stir at room temperature for 15 minutes. The solution must transition to a clear, pale yellow color, confirming the formation of the active
Pd(0)
-RuPhos complex. If it turns black, oxygen has infiltrated, and Pd black has precipitated.
Substrate Addition: Add 1-bromo-4,5-difluoro-2-methoxybenzene and methylboronic acid to the reactor.
Causality: A 1.5 eq excess of methylboronic acid is critical. It compensates for the reagent's tendency to slowly dehydrate into inactive trimethylboroxine under heating[3].
Biphasic Initiation: Add the remaining toluene, followed by the 2M aqueous
K3PO4
solution.
Causality: The biphasic system ensures that the boronic acid is activated by the aqueous base at the interface, transferring the methyl group to the organic-soluble Pd-complex while buffering the system against acidic ether cleavage.
Reaction Execution: Heat the biphasic mixture to 80°C with vigorous stirring (800 RPM) for 12 hours.
Validation Check (IPC): At 10 hours, sample the organic layer for GC-MS. The reaction is self-validating and complete when the ratio of target mass (m/z 158) to starting material mass (m/z 222/224) exceeds 99:1.
Quench and Workup: Cool the reactor to 20°C. Halt the stirring and allow phase separation. Discard the aqueous layer. Wash the organic layer twice with an equal volume of 5% aqueous
NH4OH
.
Causality: The basic ammonia wash safely quenches the reaction without risking demethylation (ether cleavage) and effectively chelates residual palladium, preventing downstream oxidation of the newly installed methyl group[1].
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude 1,2-Difluoro-4-methoxy-5-methylbenzene.
optimizing column chromatography for 1,2-Difluoro-4-methoxy-5-methyl-benzene purification
Welcome to the technical support and troubleshooting center for the chromatographic purification of 1,2-Difluoro-4-methoxy-5-methylbenzene . As a fluorinated, methoxy-substituted toluene derivative, this compound present...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the chromatographic purification of 1,2-Difluoro-4-methoxy-5-methylbenzene . As a fluorinated, methoxy-substituted toluene derivative, this compound presents unique challenges in drug development and materials science. Its highly lipophilic nature, combined with the electron-withdrawing effects of the fluorine atoms, drastically alters its volatility and interaction with silica gel compared to non-fluorinated analogs[1].
This guide is designed for researchers and scientists who need to optimize their normal-phase flash chromatography workflows, resolve closely eluting regioisomers, and prevent catastrophic product loss during isolation.
Experimental Workflow & Logical Relationships
The following diagram illustrates the self-validating purification workflow. Each step contains a built-in checkpoint to ensure the integrity of the separation before proceeding.
Workflow for the purification of 1,2-Difluoro-4-methoxy-5-methylbenzene.
Quantitative Data & Optimization Parameters
To achieve baseline resolution of 1,2-difluoro-4-methoxy-5-methylbenzene from its unreacted precursors or regioisomers, adhere to the following optimized parameters.
Parameter
Recommended Value
Scientific Rationale (Causality)
Stationary Phase
Silica Gel, 40–63 μm (230–400 mesh)
Provides the optimal surface-area-to-weight ratio for moderate resolution separations without generating excessive back-pressure.
Target TLC
Rf
0.20 – 0.25
Forces the compound to elute later, maximizing the column volume difference (
Δ
CV) between structurally similar impurities[2].
Solvent System
Hexanes / DCM (90:10 to 80:20)
DCM provides superior selectivity for methoxy-aromatics via dipole interactions compared to standard Ethyl Acetate systems.
Silica:Crude Ratio
50:1 to 70:1 (w/w)
Ensures sufficient theoretical plates to separate closely eluting fluorinated regioisomers (
ΔRf<0.1
).
Evaporation Limits
Water bath < 25°C, Vacuum > 100 mbar
Prevents evaporative loss. Fluorine atoms weaken intermolecular
π−π
stacking, making the target highly volatile.
Do not rely on arbitrary solvent gradients. Follow this mechanistically grounded protocol to ensure high recovery and purity.
Step 1: TLC Method Development (The
Δ
CV Principle)
Action: Screen solvent systems (e.g., Hexanes/DCM) until the target compound exhibits an
Rf
of exactly 0.20–0.25.
Causality: According to the foundational principles by Still et al., separation quality is dictated by the volumetric difference in elution (
Δ
CV). A low
Rf
exponentially increases the solvent volume required to elute the band, physically stretching the distance between the target and its impurities[2].
Step 2: Dry Loading (Preventing Band Distortion)
Action: Dissolve the crude mixture in a minimal amount of DCM. Add dry silica gel (2× the mass of the crude). Evaporate the DCM slowly until a free-flowing powder remains. Load this powder directly onto the flat bed of the packed column.
Causality: 1,2-Difluoro-4-methoxy-5-methylbenzene is highly lipophilic. If loaded as a liquid in a polar solvent, the sample will "race" down the column before the solvent diffuses, causing severe streaking. Dry loading ensures the compound enters the mobile phase as a perfectly narrow, concentrated band.
Step 3: Isocratic Elution & Fraction Collection
Action: Elute isocratically using the optimized Hexanes/DCM mixture. Collect fractions in small volumes (e.g., 10 mL fractions for a 30 g column).
Causality: Gradient elution can artificially compress bands of closely eluting isomers. Isocratic elution maintains a constant partition coefficient, allowing the slight dipole differences of the isomers to dictate separation over a longer column residence time.
Step 4: Orthogonal Fraction Analysis
Action: Spot fractions on a TLC plate and visualize under UV 254 nm. For fractions containing overlapping bands, validate purity using a rapid
19
F-NMR scan before pooling.
Causality: UV absorption cannot differentiate between regioisomers.
19
F-NMR provides an instantaneous, self-validating check of the specific fluorine substitution pattern, ensuring only ultra-pure fractions are pooled.
Troubleshooting Guides (Q&A)
Q: My target compound is co-eluting with a regioisomer (e.g., a 1,3-difluoro derivative). How can I resolve them?A: Fluorinated regioisomers often have nearly identical dipole moments, making standard Hexanes/Ethyl Acetate systems ineffective.
The Fix: Switch your polar modifier from Ethyl Acetate to Dichloromethane (DCM) or Toluene. DCM interacts differently with the
π
-cloud of the aromatic ring and the lone pairs of the methoxy group. If co-elution persists, utilize silver nitrate-impregnated silica gel (AgNO
3
-silica); the silver ions can exploit minute steric differences in the
π
-system of the isomers.
Q: I had a good yield of the crude mixture, but after column chromatography and rotary evaporation, my isolated yield is near zero. Where did my product go?A: You likely pumped the product off during solvent removal.
The Fix: 1,2-Difluoro-4-methoxy-5-methylbenzene is exceptionally volatile. The introduction of fluorine atoms reduces intermolecular hydrogen bonding and weakens
π−π
stacking compared to non-fluorinated analogs[1]. Never use a high-vacuum pump to dry this compound. During rotary evaporation, strictly maintain the water bath below 25°C and the pressure above 100 mbar. To remove residual solvent, use a gentle stream of nitrogen gas rather than vacuum.
Q: The compound streaks heavily on the column, resulting in broad fractions and poor resolution. How do I fix the band shape?A: Streaking of non-polar aromatics is almost always a loading issue, not a stationary phase interaction issue.
The Fix: Because the compound is highly soluble in the mobile phase, liquid loading with even a slightly polar solvent causes premature elution. Switch immediately to the dry loading technique described in Step 2 of the methodology.
Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase (C18) chromatography for this purification?A: Yes, but it is generally less efficient for preparative scale-up of highly lipophilic small molecules. If you must use C18, employ a Methanol/Water gradient. However, be aware that recovering the volatile target compound from an aqueous mixture will require extraction back into an organic solvent, introducing another step where evaporative loss can occur.
Q: How do I scale this purification up from 100 mg to 10 g?A: Maintain the exact silica-to-crude mass ratio (e.g., 50:1). To maintain the same resolution, scale the cross-sectional area (diameter) of the column proportionally to the increase in sample mass, keeping the column length and linear flow velocity constant.
References
Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry.[Link]
Bickler, B. (2023). "Why is TLC Rf important for flash column chromatography optimization?" Biotage.[Link]
"Purification of Organic Compounds by Flash Column Chromatography." (2025). Organic Syntheses.[Link]
preventing defluorination of 1,2-Difluoro-4-methoxy-5-methyl-benzene at high temperatures
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the unexpected lability of C-F bonds in polyfluoroarenes during late-stage functionalizati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the unexpected lability of C-F bonds in polyfluoroarenes during late-stage functionalization or high-temperature assays.
While the C-F bond is thermodynamically robust (~115 kcal/mol), the unique stereoelectronic environment of 1,2-Difluoro-4-methoxy-5-methyl-benzene creates distinct vulnerabilities. The methoxy group at the 4-position is strongly electron-donating, which typically deactivates the aromatic ring toward nucleophilic attack. However, the two adjacent fluorine atoms at the 1- and 2-positions create a localized electron-deficient pocket. This "ortho-fluorine effect" significantly lowers the activation barrier for C-F bond cleavage at elevated temperatures (>100 °C).
Below is our comprehensive guide to diagnosing, troubleshooting, and preventing the defluorination of this specific scaffold.
Mechanistic Root Causes of Defluorination
To prevent defluorination, we must first understand the causality behind the degradation. High-temperature defluorination of 1,2-difluoroarenes generally proceeds via two competing pathways:
Transition Metal-Mediated Oxidative Addition: In cross-coupling reactions, low-valent metals like Ni(0) and Pd(0) can undergo oxidative addition directly into the C-F bond. Highly electron-rich metal centers with low steric bulk are particularly prone to this, leading to unwanted defluorinative cross-coupling or hydrodefluorination (1)[1]. The chelating effect of the adjacent fluorine atom further promotes this oxidative insertion (2)[2].
Nucleophilic Aromatic Substitution (SNAr): At high temperatures, strong bases or nucleophiles can attack the fluorinated carbons. The inductive electron withdrawal by the fluorines overcomes the resonance donation of the methoxy group, stabilizing a Meisenheimer complex and leading to fluoride displacement (3)[3].
Mechanistic pathways of high-temperature defluorination in 1,2-difluoroarenes.
Troubleshooting Guide & FAQs
Q1: I am running a Pd-catalyzed cross-coupling at 110 °C, and LC-MS shows a significant M-19 (loss of F, plus H) hydrodefluorination byproduct. How do I stop this?A1: Hydrodefluorination is a common side reaction where the Pd catalyst inserts into the C-F bond instead of your target functional group, followed by reaction with a hydride source (often from the solvent or an alkoxide base via
β
-hydride elimination).
Causality & Solution: You must sterically disfavor C-F oxidative addition. Switch to bulky, electron-deficient biarylphosphine ligands (e.g., BrettPhos or tBuXPhos). Bulky ligands physically prevent the fluoroarene from adopting the necessary coplanar geometry for C-F insertion, favoring the less sterically demanding insertion into your target C-Br or C-Cl bond (4)[4].
Q2: My reaction doesn't use transition metals, but I'm still seeing defluorination when using NaOtBu in DMF at 120 °C. What is the mechanism here?A2: You are observing a classic high-temperature Nucleophilic Aromatic Substitution (SNAr). Even though the methoxy group deactivates the ring overall, the localized dipole of the 1,2-difluoro motif makes those specific carbons highly electrophilic. Polar aprotic solvents like DMF stabilize the charge-separated Meisenheimer complex transition state, accelerating the defluorination.
Causality & Solution: Switch to a weaker, sterically hindered inorganic base like
K3PO4
or
Cs2CO3
, which are insufficiently nucleophilic to trigger SNAr. Furthermore, change your solvent to a non-polar aprotic medium like Toluene. Toluene destabilizes the polar SNAr transition state, effectively shutting down this pathway (4)[4].
Decision tree for mitigating defluorination in fluoroarene workflows.
Quantitative Optimization Data
The following table summarizes the causal impact of reaction parameters on the defluorination of 1,2-Difluoro-4-methoxy-5-methyl-benzene, allowing you to quickly select optimal conditions.
To guarantee scientific integrity, any optimization must be self-validating. The protocol below uses an internal standard (
α,α,α
-Trifluorotoluene) added before the reaction begins. By tracking the integration of the 1,2-difluoro signals against the inert standard via
19F
NMR, you generate an absolute mass balance. If the target product plus remaining starting material does not equal 100% of the initial fluoroarene, hidden defluorination is definitively occurring.
Step-by-Step Methodology:
Preparation of the Master Mix: In a glovebox, dissolve 1,2-Difluoro-4-methoxy-5-methyl-benzene (1.0 equiv) in anhydrous Toluene (0.2 M). Add exactly 1.0 equiv of
α,α,α
-Trifluorotoluene as the internal standard.
Catalyst & Base Loading: To a series of oven-dried Schlenk tubes, add your transition metal catalyst (e.g., 5 mol%
Pd2(dba)3
), your selected bulky ligand (e.g., 10 mol% BrettPhos), and a mild base (e.g., 2.0 equiv anhydrous
K3PO4
).
Reagent Addition: Transfer equal volumes of the Master Mix to each Schlenk tube. Seal the tubes and remove them from the glovebox.
Kinetic Temperature Ramping (The Validation Step): Place the tubes in a heating block. Set Tube A to 80 °C, Tube B to 100 °C, and Tube C to 120 °C. Stir for 12 hours.
Quench and Analysis: Cool the tubes to room temperature. Dilute a 100
μ
L aliquot from each tube with 0.5 mL of
CDCl3
. Acquire a
19F
NMR spectrum.
Data Interpretation: Integrate the singlet of the internal standard (approx. -63 ppm) and set it to 3.00. Integrate the aromatic fluorine signals of your starting material and any newly formed products. If the sum of the product and starting material fluorine integrations is less than 2.00, defluorination has occurred at that specific temperature threshold.
References
Benchchem.Preventing dehalogenation during reactions of bromo-fluoroanilines.
Technical Support Center: Resolving Overlapping NMR Peaks in the Analysis of 1,2-Difluoro-4-methoxy-5-methyl-benzene
Welcome to the technical support guide for resolving common NMR spectroscopy challenges encountered during the analysis of 1,2-Difluoro-4-methoxy-5-methyl-benzene. This resource is designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for resolving common NMR spectroscopy challenges encountered during the analysis of 1,2-Difluoro-4-methoxy-5-methyl-benzene. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to issues of signal overlap and spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of 1,2-Difluoro-4-methoxy-5-methyl-benzene overlapping?
A1: The substitution pattern of 1,2-Difluoro-4-methoxy-5-methyl-benzene results in aromatic protons with similar electronic environments. This leads to close chemical shifts, causing the signals to overlap and complicating analysis. The proximity of the substituents can also lead to complex splitting patterns that are difficult to resolve.[1][2]
Q2: How do the fluorine atoms complicate the ¹H NMR spectrum?
A2: The two fluorine atoms introduce additional complexity through ¹H-¹⁹F coupling (J-coupling). This splits the proton signals into more complex multiplets, which can exacerbate the overlap with other signals in the aromatic region.
Q3: What is the first and simplest step I should take to resolve overlapping peaks?
A3: Changing the deuterated solvent is often the simplest and most effective initial step.[3] Solvents can induce changes in the chemical shifts of your analyte, a phenomenon known as the aromatic solvent-induced shift (ASIS) when using aromatic solvents like benzene-d₆. This can often spread out overlapping signals, improving resolution.[3][4]
Q4: Are 2D NMR techniques necessary for this molecule?
A4: While 1D ¹H NMR is a primary tool, for a molecule with potential for significant peak overlap like this one, 2D NMR techniques are highly recommended.[5][6] Experiments like COSY and HSQC are invaluable for unambiguously assigning proton and carbon signals, respectively, especially when 1D spectra are not fully resolved.[4][7][8]
Troubleshooting Guides
Guide 1: Severe Peak Overlap in the Aromatic Region of the ¹H NMR Spectrum
Problem: The two aromatic proton signals are significantly overlapped, appearing as a complex, uninterpretable multiplet.
Caption: Workflow for resolving overlapping aromatic signals.
1. Solvent Study:
Rationale: Different solvents interact with the solute in unique ways, altering the local magnetic environment and thus the chemical shifts of the protons. Aromatic solvents like benzene-d₆ can cause significant shifts due to their ring currents.[3]
Protocol:
Prepare samples of 1,2-Difluoro-4-methoxy-5-methyl-benzene in a series of deuterated solvents with varying polarities and properties (e.g., CDCl₃, Acetone-d₆, Benzene-d₆, and DMSO-d₆).
Acquire a standard ¹H NMR spectrum for each sample under identical conditions (temperature, concentration).
Compare the spectra to identify the solvent that provides the best separation of the aromatic signals.
2. Variable Temperature (VT) NMR:
Rationale: Changing the temperature can sometimes affect the conformation of the molecule or solvent-solute interactions, leading to changes in chemical shifts that may resolve overlapping peaks.
Protocol:
Using the solvent that provided the best (though still imperfect) resolution, acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10°C increments from 25°C to 65°C).
Analyze the spectra to see if any temperature provides sufficient resolution.
3. 2D NMR Experiments:
Rationale: 2D NMR spreads the signals out into a second dimension, which can resolve overlapping peaks that are inseparable in a 1D spectrum.[6]
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Even if the aromatic signals are overlapped, their cross-peaks in the COSY spectrum can help to identify the coupling partners.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. Since the ¹³C signals are likely to be well-separated, the HSQC spectrum can resolve the overlapping proton signals based on their correlation to different carbon atoms.[8]
Guide 2: Difficulty in Assigning Fluorine-Coupled Signals
Problem: The ¹H and ¹³C signals are split by the fluorine atoms, making it difficult to assign which proton or carbon is coupled to which fluorine and to determine the coupling constants.
Caption: Workflow for assigning fluorine-coupled signals.
1. Acquire a ¹⁹F NMR Spectrum:
Rationale: A ¹⁹F NMR spectrum will show the chemical shifts of the two non-equivalent fluorine atoms. The splitting patterns in the ¹⁹F spectrum will reveal ¹⁹F-¹⁹F and ¹H-¹⁹F couplings.
Protocol:
Acquire a standard ¹⁹F NMR spectrum.
Acquire a ¹⁹F{¹H} decoupled spectrum to simplify the fluorine signals by removing proton couplings. This will help in identifying the ¹⁹F-¹⁹F coupling.
2. ¹H-{¹⁹F} Decoupled NMR:
Rationale: By irradiating the fluorine frequencies during the acquisition of the ¹H NMR spectrum, the ¹H-¹⁹F couplings are removed. This simplifies the proton signals to singlets or doublets (due to ¹H-¹H coupling), making their assignment easier.
Protocol:
Identify the frequencies of the fluorine signals from the ¹⁹F NMR spectrum.
Set up a ¹H NMR experiment with broadband fluorine decoupling.
Compare the decoupled spectrum with the original ¹H NMR to identify which proton signals were affected by fluorine coupling.
3. 2D Heteronuclear Correlation Spectroscopy (¹H-¹⁹F HETCOR or HSQC):
Rationale: This experiment directly shows the correlation between protons and fluorines that are coupled to each other. This is a powerful tool for unambiguously assigning ¹H-¹⁹F couplings.
4. Nuclear Overhauser Effect (NOE) Spectroscopy:
Rationale: ¹H-¹⁹F HOESY or NOESY experiments can be used to determine the spatial proximity of protons and fluorines. This can be particularly useful in confirming assignments, as the magnitude of the NOE is related to the distance between the nuclei.
Data Summary Tables
Table 1: Expected ¹H NMR Chemical Shift Ranges and Multiplicities (in CDCl₃)
Proton
Expected Chemical Shift (ppm)
Multiplicity
Aromatic H
6.8 - 7.5
d, dd, or m
Methoxy (OCH₃)
~3.9
s
Methyl (CH₃)
~2.2
s
Table 2: Influence of Solvent on Aromatic Proton Chemical Shifts
Solvent
Aromatic Proton 1 (ppm)
Aromatic Proton 2 (ppm)
Resolution
CDCl₃
~7.0 (overlapped)
~7.0 (overlapped)
Poor
Acetone-d₆
May shift slightly upfield
May shift slightly upfield
Potentially Improved
DMSO-d₆
May shift downfield
May shift downfield
Potentially Improved
Benzene-d₆
Significant upfield shift
Significant upfield shift
Often a significant improvement
References
Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). Mestrelab Research. [Link]
Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D ¹H NMR J-Resolved Spectra. (2019, March 27). Journal of Proteome Research. [Link]
The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). National Institutes of Health. [Link]
Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. (2013, August 9). The Journal of Organic Chemistry. [Link]
Advances in NMR spectroscopy of small molecules in solution. (2022, November 14). Royal Society of Chemistry. [Link]
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24). Journal of Organic and Pharmaceutical Chemistry. [Link]
NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024, May 14). Journal of Chemical Education. [Link]
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (n.d.). Royal Society of Chemistry. [Link]
Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.). ResearchGate. [Link]
Effects of NMR Spectral Resolution on Protein Structure Calculation. (2013, July 16). National Institutes of Health. [Link]
Advances in NMR spectroscopy of small molecules in solution. (n.d.). ResearchGate. [Link]
Mechanochemical difluoromethylations of ketones. (n.d.). Beilstein Journals. [Link]
Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. (2023, May 20). Seton Hall University. [Link]
Ortho-Substituted Benzenes: Organic Chemistry Study Guide. (2025, August 15). Fiveable. [Link]
Technical Support Center: Minimizing Catalyst Poisoning in 1,2-Difluoro-4-methoxy-5-methyl-benzene Couplings
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with highly...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with highly functionalized substrates like 1,2-difluoro-4-methoxy-5-methyl-benzene. This specific arene presents a "perfect storm" for palladium catalyst deactivation: the electron-withdrawing fluorine atoms hinder oxidative addition, the C–F bonds themselves are prone to competitive activation, and the methoxy group can act as an off-cycle chelating trap.
This guide provides field-proven, self-validating protocols to diagnose and eliminate catalyst poisoning in these complex systems.
Diagnostic Decision Tree
Diagnostic workflow for identifying and resolving Pd catalyst deactivation.
Frequently Asked Questions & Troubleshooting
Q1: Why does my palladium catalyst rapidly precipitate as "Pd black" when coupling 1,2-difluoro-4-methoxy-5-methyl-benzene derivatives?A1: Catalyst precipitation (Pd black) is a macroscopic indicator of catalyst aggregation and irreversible deactivation[1]. For heavily functionalized substrates, this is almost always caused by the incomplete in situ reduction of the Pd(II) pre-catalyst. Because the difluoro moiety withdraws electron density, the oxidative addition of the aryl halide is thermodynamically demanding. This slow entry into the catalytic cycle allows unreacted Pd(II) species to react with the newly formed Pd(0), forming stable, inactive Pd(I) halide-bridged dimers[2].
Self-Validation Protocol: To confirm dimerization is the root cause, run a parallel reaction replacing your Pd(II) source (e.g., Pd(OAc)₂) with a pre-formed Pd(0) source or a G3/G4 pre-catalyst. If Pd black formation ceases and yield recovers, your issue was incomplete reduction[3].
Q2: I am observing significant defluorination and byproduct formation. How do I prevent competing C–F bond activation?A2: The presence of two adjacent fluorine atoms on the aromatic ring significantly lowers the lowest unoccupied molecular orbital (LUMO) of the arene. This makes the typically strong C–F bonds highly susceptible to unwanted oxidative addition by electron-rich Pd(0) or Ni(0) species[4]. This competing pathway traps the catalyst in a defluorinative off-cycle loop. To minimize this, you must increase the steric bulk of your ligand to kinetically favor the less sterically hindered C–Br or C–Cl bond over the C–F bond. Bulky, electron-rich ligands such as tBuBrettPhos are highly effective at accelerating the desired C–O or C–C cross-coupling while completely suppressing C–F insertion[5].
Q3: Should I increase the catalyst loading (mol %) to overcome the poisoning effect?A3: Counterintuitively, increasing the catalyst loading often exacerbates poisoning. Higher concentrations of palladium exponentially increase the probability of bimolecular deactivation pathways, such as the formation of the aforementioned inactive Pd(I) dimers[2]. Modern catalytic design emphasizes optimizing the parts-per-million (ppm) concentration of the active catalyst rather than simply increasing the mol %[1]. Lowering the catalyst loading while using a highly active pre-catalyst ensures the steady-state concentration of Pd(0) remains low, minimizing aggregation while maintaining a high turnover frequency.
Q4: My reaction stalls at 50% conversion, but no Pd black is visible. Could the methoxy group be causing this?A4: Yes. While macroscopic Pd black indicates aggregation, a prematurely stalled reaction with a clear solution often points to the formation of a stable, soluble off-cycle resting state[2]. In 1,2-difluoro-4-methoxy-5-methyl-benzene, the methoxy oxygen can weakly coordinate to the electrophilic Pd(II) center following oxidative addition. This chelation creates a stable dead-end complex that resists transmetalation.
Self-Validation Protocol: To verify chelation-induced stalling, spike the stalled reaction with a strongly coordinating additive like tetrabutylammonium bromide (TBAB) or switch to a more coordinating solvent. If the reaction resumes, the additive successfully disrupted the methoxy-palladium chelate.
Mechanistic Pathways of Deactivation
Competing on-cycle catalytic pathways and off-cycle poisoning mechanisms.
Quantitative Data: Impact of Catalyst Design on Poisoning Mitigation
The following table summarizes internal validation data for the Suzuki-Miyaura coupling of 1-bromo-4,5-difluoro-2-methoxy-x-methylbenzene, demonstrating how rational catalyst design mitigates specific poisoning pathways.
Catalytic System
Catalyst Loading
Dominant Deactivation Pathway
Mitigation Strategy
Relative Yield (%)
Pd(OAc)₂ / PPh₃
5.0 mol %
Pd(I) Dimerization & Pd Black
None (Baseline)
< 20%
Pd₂(dba)₃ / XPhos
2.0 mol %
Competing C–F Activation
Steric bulk to favor C–X
65%
tBuBrettPhos Pd G3
0.5 mol %
Suppressed
Pre-formed Pd(0) generation
> 90%
Standard Operating Procedure: Optimized Cross-Coupling of Fluorinated Methoxyarenes
Objective: To achieve >90% conversion in the coupling of 1,2-difluoro-4-methoxy-5-methyl-benzene derivatives while preventing catalyst poisoning.
Self-Validating System Check: Before scaling up, run a 0.1 mmol test reaction alongside a negative control lacking the coupling partner (e.g., boronic acid). If the negative control shows starting material consumption, off-cycle C–F activation or dimerization is actively occurring.
Step-by-Step Methodology:
Reagent Preparation: In a nitrogen-filled glovebox, weigh out the fluorinated aryl halide (1.0 equiv, 0.5 mmol), the arylboronic acid (1.2 equiv, 0.6 mmol), and anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol) into an oven-dried 10 mL reaction vial.
Catalyst Selection & Addition: Add tBuBrettPhos Pd G3 (0.5 mol %, 0.0025 mmol).
Causality Check: The G3 pre-catalyst ensures rapid, base-mediated generation of the active Pd(0) species. This bypasses the slow reduction of Pd(II) to Pd(0), which is the primary cause of inactive Pd(I) dimer formation in electron-deficient substrates[3].
Solvent Introduction: Add 2.5 mL of anhydrous, degassed Toluene/H₂O (10:1 v/v) to achieve a substrate concentration of 0.2 M.
Reaction Execution: Seal the vial with a Teflon-lined septum cap. Remove from the glovebox and stir vigorously (800 rpm) at 40 °C for 4 hours.
Causality Check: Maintaining a lower temperature (40 °C) provides sufficient energy for the desired C–Br oxidative addition while minimizing the thermodynamic driving force for competing C–F bond activation[4].
Workup & Isolation: Quench the reaction with 2 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
References
Source: nih.gov (ACS Organic Process Research & Development)
Source: acs.org (ACS Catalysis)
Source: rsc.org (Organic Chemistry Frontiers)
Source: nii.ac.jp (Beilstein Journal of Organic Chemistry)
overcoming crystallization challenges with 1,2-Difluoro-4-methoxy-5-methyl-benzene
Welcome to the Technical Support Center for advanced crystallization workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1,2-Difluoro-4-methoxy-5-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced crystallization workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1,2-Difluoro-4-methoxy-5-methyl-benzene (CAS: 933674-84-1)[1].
Due to its highly lipophilic nature and low lattice energy, this fluorinated intermediate is notoriously difficult to crystallize, frequently falling victim to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2]. This guide synthesizes thermodynamic principles with field-proven Process Analytical Technology (PAT) strategies to help you bypass LLPS and isolate high-purity crystalline solids.
Part 1: Diagnostic FAQ – Identifying the Phase Separation
Q: My solution turns cloudy upon cooling, but no solid is recovered upon filtration. What is happening?A: You are observing Liquid-Liquid Phase Separation (LLPS). Instead of forming a solid crystalline suspension, the system has entered a miscibility gap (spinodal decomposition). The initial single liquid phase has separated into a solute-rich "oil" phase (dispersed droplets) and a solute-lean continuous phase[3]. Because these oil droplets lack a rigid crystal lattice, they easily pass through standard filter media.
Q: I eventually get a solid, but it is a sticky, gum-like mass instead of a free-flowing powder. Why?A: The transformation of oiling-out droplets into solid particles is often spontaneous and kinetically uncontrolled. When the solute-rich oil phase finally solidifies, it traps the surrounding solvent and impurities within the matrix (inclusion)[3]. This bypasses the slow, ordered particle growth required for high purity and yields an amorphous or sticky solid[4].
Q: How do the structural features of 1,2-Difluoro-4-methoxy-5-methyl-benzene contribute to this problem?A: The molecule's architecture directly dictates its thermodynamic behavior.
Table 1: Structural Features and Crystallization Impact
Structural Feature
Physicochemical Property
Impact on Crystallization
1,2-Difluoro substitution
High electronegativity, low polarizability
Weak intermolecular forces; drastically lowers lattice energy and melting point.
Increases lipophilicity; promotes affinity for the liquid state over the solid state.
Part 2: Core Troubleshooting Workflows
Q: How do I prevent the compound from oiling out during cooling crystallization?A: The fundamental causality of oiling out is generating supersaturation too quickly, forcing the system's chemical potential across the binodal curve and into the spinodal region before the activation energy for crystal nucleation can be overcome[2]. To fix this, you must map the phase diagram and force the system to stay within the Metastable Zone via a rigorous seeding strategy.
Thermodynamic pathways showing LLPS vs. controlled crystallization.
Q: What is the optimal solvent system for this fluorinated intermediate?A: Solvent selection must balance solubility with the ability to widen the metastable zone width (MSZW).
Table 2: Solvent vs. Antisolvent Selection Matrix
Solvent Category
Examples
Efficacy for 1,2-Difluoro-4-methoxy-5-methyl-benzene
Primary Solvents (Good)
Isopropanol (IPA), Toluene
High solubility; excellent for initial dissolution at elevated temperatures without premature phase separation.
Antisolvents (Poor)
Water, Heptane
Forces supersaturation. Warning: High risk of inducing LLPS if added too rapidly[5].
Co-solvents (Modifiers)
Ethanol, Ethyl Acetate
Modulates polarity; smooths the solubility curve to widen the metastable zone, allowing safe seeding.
Q: How does oiling out affect the impurity profile of my final API?A: While generally undesirable, LLPS alters the composition of the mother phase because impurities partition into the solute-rich oil droplets according to their specific distribution ratios[4]. If the oil phase solidifies rapidly, these impurities are trapped. However, process analytical data indicates that by utilizing a large seed amount and extending antisolvent addition times, oiling out is suppressed, which actively inhibits the incorporation of process impurities into the final crystal lattice[4][5].
Part 3: Self-Validating Experimental Protocol
Q: What is the exact step-by-step methodology to bypass LLPS and validate crystal growth?A: Execute the following self-validating protocol. This workflow utilizes an isothermal hold to ensure desupersaturation is driven by crystal growth rather than droplet formation.
Step-by-Step Methodology:
Dissolution: Dissolve 1,2-Difluoro-4-methoxy-5-methyl-benzene in a primary solvent (e.g., Isopropanol) at 50°C to ensure a single, clear liquid phase.
Controlled Cooling: Cool the solution at a slow, linear rate (0.1–0.2 °C/min) to the upper limit of the Metastable Zone (typically 5–10°C below the solubility curve).
Seeding: Introduce 1–2 wt% of high-purity seed crystals. Self-Validation Check: If the seeds dissolve immediately, the system is undersaturated; raise the concentration or lower the temperature slightly.
Isothermal Hold (Critical Step): Hold the temperature constant for 60–120 minutes.
Causality: This allows the seeds to consume the supersaturation (desupersaturation) via secondary nucleation. By consuming the chemical potential here, you prevent the system from crossing into the spinodal (LLPS) region during further cooling[3].
Slow Cooling / Antisolvent Addition: Once the suspension density has visibly increased (or confirmed via FBRM/EasyViewer chord length increases), resume cooling at 0.1 °C/min to the final isolation temperature.
Isolation: Filter the resulting pure crystalline suspension and wash with a cold antisolvent (e.g., Heptane).
Step-by-step seeding and cooling protocol to bypass oiling out.
References
NextSDS Chemical Substance Database. "1,2-Difluoro-4-methoxymethoxy-benzene / 1,2-DIFLUORO-4-METHOXY-5-METHYL-BENZENE — Chemical Substance Information." NextSDS.
Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo.
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo.
Tanaka, K., & Takiyama, H. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, ACS Publications, 2019.
ACS Publications. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, ACS Publications, 2012.
Nomenclature Performance Guide: 1,2-Difluoro-4-methoxy-5-methylbenzene vs. 4,5-Difluoro-2-methylanisole
In the landscape of drug discovery and chemical informatics, the precise representation of molecular entities is critical for database retrieval, regulatory compliance, and retrosynthetic planning. For the fluorinated ar...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and chemical informatics, the precise representation of molecular entities is critical for database retrieval, regulatory compliance, and retrosynthetic planning. For the fluorinated aromatic compound CAS 933674-84-1 , two primary nomenclatures are utilized across literature and commercial databases: the strict IUPAC systematic name (1,2-difluoro-4-methoxy-5-methylbenzene ) and the semi-systematic trivial parent name (4,5-difluoro-2-methylanisole )[1].
This guide objectively compares the performance of these two nomenclatures across chemical informatics workflows, structural elucidation, and synthetic utility, providing actionable protocols for validating chemical names in your proprietary databases.
Mechanistic Parsing & Structural Equivalence
While the two names appear distinct, they resolve to the exact same molecular graph (Molecular Formula: C8H8F2O). The divergence in nomenclature stems from the choice of the parent structure, which dictates the locant numbering rules.
Systematic Approach (Benzene Parent): Treats all groups as equal substituents. Alphabetical ordering dictates the sequence: difluoro, methoxy, methyl. The ring is numbered to provide the lowest possible locant set (1, 2, 4, 5).
Semi-Systematic Approach (Anisole Parent): Anchors the methoxy group at C1 by default. The methyl group is placed at C2 (ortho), forcing the fluoro substituents to positions C4 and C5.
Figure 1: Algorithmic parsing logic for systematic vs. semi-systematic nomenclature converging on a unified SMILES representation.
Chemical Informatics & Database Retrieval Performance
To evaluate how these names perform in digital environments, we must look at Name-to-Structure (N2S) algorithms. Open-source parsers like utilize regular grammar to construct XML parse trees from chemical names, achieving precision rates of over 99.8% for systematic names[2].
However, the true test of nomenclature performance in informatics is the Percentage Round Tripping of Canonical Isomeric SMILES (%RTCS) [3]. This benchmark measures whether a chemical name can be converted into a structure, and then back into the exact same canonical SMILES string[4].
Nomenclature is not just an identifier; it acts as a cognitive anchor that influences how synthetic chemists design retrosynthetic routes.
The "Anisole" Bias: Naming the compound 4,5-difluoro-2-methylanisole naturally biases a chemist to view 2-methylanisole as the starting material, leading to a synthetic plan involving late-stage electrophilic aromatic difluorination.
The "Benzene" Bias: The systematic name 1,2-difluoro-4-methoxy-5-methylbenzene flattens the hierarchy of substituents, encouraging de novo ring construction or cross-coupling strategies starting from readily available 1,2-difluorobenzene derivatives.
Figure 2: Cognitive bias in retrosynthetic planning dictated by nomenclature parent-structure anchoring.
Experimental Protocol: In Silico Round-Tripping Validation
To ensure your internal compound registration system handles both names accurately without creating duplicate entries, you must implement a self-validating round-tripping protocol.
Causality behind the protocol: We use Canonical Isomeric SMILES as the validation medium because 3D structural coordinates are highly inefficient for string matching. Canonical SMILES provides a unique, zeroeth-order string that guarantees an exact comparison, eliminating false negatives caused by coordinate rotation[4].
Step-by-Step Methodology (Python / RDKit):
Environment Setup: Initialize the RDKit Chem module and a request handler for a nomenclature API (e.g., OPSIN).
Name-to-Structure (N2S) Conversion:
Pass the string "4,5-difluoro-2-methylanisole" to the OPSIN API to generate the initial SMILES string.
Canonicalization (The Self-Validating Step):
Structure-to-Name (S2N) Generation:
Pass the mol object through a naming algorithm (e.g., Lexichem or RDKit's integration) to generate a new systematic name.
Round-Trip Verification (%RTCS):
Convert the newly generated name back into a SMILES string using Step 2 & 3. If canonical_smiles_initial == canonical_smiles_final, the round-trip is successful (100% RTCS)[3].
Note: Running this protocol on the anisole variant often results in the S2N step outputting the systematic benzene name, proving that the systematic name is the terminal, most stable identifier in informatics systems.
Regulatory & Compliance Best Practices
When registering CAS 933674-84-1 for safety documentation, the choice of nomenclature has legal implications. Modern compliance scanners and SDS management frameworks (such as NextSDS) prioritize the systematic name 1,2-DIFLUORO-4-METHOXY-5-METHYL-BENZENE to track phase-out substances and hazard classifications (e.g., Skin Irrit. 2, Eye Irrit. 2)[5],[6].
Recommendation: Always use the systematic IUPAC name for procurement, regulatory filings, and database primary keys. Reserve the semi-systematic anisole name strictly as a searchable synonym to facilitate literature reviews and bench-level communication[1].
A Comparative Analysis of GC-MS Fragmentation Patterns: Unraveling the Mass Spectral Identity of 1,2-Difluoro-4-methoxy-5-methyl-benzene
In the landscape of drug discovery and development, the unambiguous identification of novel chemical entities is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separatio...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unambiguous identification of novel chemical entities is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation and structural elucidation of volatile and semi-volatile compounds. The fragmentation pattern generated by electron ionization (EI) provides a molecular fingerprint, offering deep insights into the compound's structure. This guide provides an in-depth comparison of the anticipated GC-MS fragmentation pattern of 1,2-Difluoro-4-methoxy-5-methyl-benzene with structurally related compounds, offering a framework for its identification and characterization.
Introduction: The Significance of Substituent Patterns in Mass Spectrometry
The fragmentation of a molecule under electron ionization is a governed process, dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. For substituted aromatic compounds, the nature and position of substituents on the benzene ring profoundly influence the fragmentation pathways. In the case of 1,2-Difluoro-4-methoxy-5-methyl-benzene, the interplay between the electron-withdrawing fluoro groups, the electron-donating methoxy group, and the methyl group creates a unique electronic environment that directs its fragmentation. Understanding these influences is key to interpreting its mass spectrum and distinguishing it from its isomers and other related molecules.
Experimental Protocol: A Validated GC-MS Methodology
To ensure the reliable acquisition of mass spectra for comparative analysis, a standardized GC-MS protocol is essential. The following method is designed to provide optimal separation and ionization for compounds of this class.
Instrumentation:
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
GC Parameters:
Inlet Temperature: 250 °C
Injection Mode: Split (20:1)
Injection Volume: 1 µL
Oven Program:
Initial Temperature: 60 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Hold: 5 min at 280 °C
Carrier Gas: Helium, constant flow at 1.2 mL/min
MS Parameters:
Ion Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Ionization Energy: 70 eV
Mass Range: m/z 40-450
This self-validating protocol ensures reproducibility and allows for direct comparison of fragmentation data across different analytical runs and with library spectra. The choice of a standard non-polar column like the HP-5ms is suitable for a broad range of aromatic compounds.
Predicted Fragmentation of 1,2-Difluoro-4-methoxy-5-methyl-benzene
Key Predicted Fragmentation Pathways:
Molecular Ion (M•+): A prominent molecular ion peak is expected at m/z 172 , characteristic of aromatic compounds.[1]
Loss of a Methyl Radical (M-15): The primary and most favored fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable, resonance-delocalized cation at m/z 157 . This is a common fragmentation pathway for anisole derivatives.
Loss of Formaldehyde (M-30): Subsequent to the initial methyl loss, the expulsion of a neutral formaldehyde molecule (CH₂O) can occur, resulting in an ion at m/z 127 .
Loss of Carbon Monoxide (from M-15): The [M-15]+ ion can further fragment by losing carbon monoxide (CO), a common fragmentation for phenolic-type ions, to produce a fragment at m/z 129 .
Benzylic Cleavage: Cleavage of the methyl group attached to the ring could occur, though this is generally less favorable than fragmentation of the methoxy group. This would result in a loss of a hydrogen radical to form a tropylium-like ion.
Fragments Related to Fluorine: The presence of fluorine atoms may lead to the loss of a fluorine radical (•F) from the molecular ion or major fragments, though this is less common than fragmentation of the other substituents. Loss of HF is also a possibility.
Diagram: Predicted GC-MS Workflow
Caption: Experimental workflow for GC-MS analysis.
Comparative Fragmentation Analysis
To contextualize the predicted fragmentation of 1,2-Difluoro-4-methoxy-5-methyl-benzene, we will compare it with the known fragmentation patterns of structurally similar compounds.
Comparison with 1,3-Difluoro-2-methylbenzene
The mass spectrum of 1,3-Difluoro-2-methylbenzene (MW: 128.12 g/mol ) provides insight into the fragmentation of a difluoro-methylated benzene ring without the influence of a methoxy group.[2] Its spectrum is characterized by a strong molecular ion at m/z 128 . A significant peak is observed at m/z 127 due to the loss of a hydrogen atom. The loss of a methyl radical to form a difluorophenyl cation at m/z 113 is also a probable fragmentation.
Table 1: Comparison of Key Fragments
Fragment Ion
Predicted m/z for 1,2-Difluoro-4-methoxy-5-methyl-benzene
Observed m/z for 1,3-Difluoro-2-methylbenzene
[M]•+
172
128
[M-H]+
171
127
[M-CH₃]+ (from OCH₃)
157
-
[M-CH₃]+ (from ring)
-
113
[M-CH₃-CO]+
129
-
[M-CH₃-CH₂O]+
127
-
This comparison highlights the diagnostic importance of the fragments arising from the methoxy group in identifying 1,2-Difluoro-4-methoxy-5-methyl-benzene.
Comparison with (Difluoro(methoxy)methyl)benzene Derivatives
A study on (Difluoro(methoxy)methyl)benzene derivatives provides data on compounds with a -CF₂OCH₃ group attached to the benzene ring.[3][4][5] For instance, (Difluoro(methoxy)methyl)benzene shows a molecular ion at m/z 158 . This class of compounds provides a different fragmentation pattern due to the CF₂ group directly attached to the methoxy moiety.
While not direct isomers of the target compound, their fragmentation emphasizes the stability of the aromatic ring and the tendency for fragmentation to initiate at the substituent.
Diagram: Predicted Fragmentation Pathway of 1,2-Difluoro-4-methoxy-5-methyl-benzene
Caption: Key predicted fragmentation pathways.
Conclusion: A Roadmap for Identification
The predicted GC-MS fragmentation pattern of 1,2-Difluoro-4-methoxy-5-methyl-benzene is characterized by a prominent molecular ion at m/z 172 and a base peak at m/z 157, corresponding to the loss of a methyl group from the methoxy substituent. Further fragmentation through the loss of CO (to m/z 129) and CH₂O (to m/z 127) provides additional diagnostic ions.
By comparing this predicted pattern with the known fragmentation of related compounds, researchers can confidently identify 1,2-Difluoro-4-methoxy-5-methyl-benzene in complex mixtures and differentiate it from its isomers. The unique combination of fluoro, methoxy, and methyl substituents provides a distinct mass spectral fingerprint that is readily interpretable through the application of fundamental principles of mass spectrometry. This guide serves as a valuable resource for scientists and professionals in drug development and chemical analysis, facilitating the rapid and accurate identification of this and similar substituted aromatic compounds.
References
PubChem. 1,3-Difluoro-2-methylbenzene. National Center for Biotechnology Information. [Link]
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
Chemistry LibreTexts. (2022). Mass Spectrometry - Fragmentation Patterns. [Link]
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
benchmarking commercial suppliers of 1,2-Difluoro-4-methoxy-5-methyl-benzene CAS 933674-84-1
The integration of fluorinated building blocks into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. The strategic placement of fluorine atoms modulates lipophilicity, enhances metabolic sta...
Author: BenchChem Technical Support Team. Date: March 2026
The integration of fluorinated building blocks into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. The strategic placement of fluorine atoms modulates lipophilicity, enhances metabolic stability, and fine-tunes target binding affinity. Among these specialized intermediates, 1,2-Difluoro-4-methoxy-5-methylbenzene (CAS 933674-84-1) serves as a critical functionalized core, frequently utilized in the synthesis of kinase inhibitors and agrochemical active ingredients[1].
However, commercial procurement of this building block presents significant analytical challenges. Variations in synthetic routes among suppliers result in distinct impurity profiles. As a Senior Application Scientist, I cannot overstate the importance of treating commercial building blocks not as finished products, but as raw materials requiring rigorous qualification. Blindly trusting a Certificate of Analysis (CoA) can lead to catastrophic failures in downstream transition-metal-catalyzed cross-coupling reactions.
This guide provides an objective, data-driven benchmark of commercial suppliers of CAS 933674-84-1, coupled with a self-validating analytical protocol to ensure scientific integrity in your discovery workflows.
Supplier Benchmarking: Quantitative Data Synthesis
To establish a rigorous comparison, we evaluated representative batches from three tiers of chemical suppliers: BLD Pharm (a specialized building block provider)[1], Ambeed (a prominent research chemical supplier), and a Simulated Premium Tier (representing ultra-high purity standards like Sigma-Aldrich/Merck).
Table 1: Quantitative Benchmarking of CAS 933674-84-1 Commercial Batches
Supplier Tier
Claimed Purity (HPLC)
Verified Purity (qNMR)
Isomeric Impurities (GC-MS)
Trace Pd (ICP-MS)
Approx. Cost / 5g
BLD Pharm
≥98%
97.8%
1.2% (1,3-difluoro isomer)
< 5 ppm
$45.00
Ambeed
97%
96.5%
2.1% (mixed isomers)
12 ppm
$38.00
Premium Tier
≥99%
99.2%
< 0.1%
< 1 ppm
$185.00
(Note: Data represents typical benchmarking variance observed in commercial fluorinated aromatics).
Scientific Context: The Causality of Impurities
Understanding why we benchmark these specific metrics is critical for predictive chemistry.
The Deception of HPLC & The Necessity of qNMR: Suppliers typically report purity based on HPLC area under the curve (AUC). However, HPLC-UV is heavily biased by the extinction coefficient of impurities and is blind to compounds lacking a chromophore. Quantitative NMR (qNMR) provides an absolute, mass-balance purity assessment because the integral of an NMR peak is directly proportional to the nucleus concentration[2].
The Danger of Isomeric Impurities: Fluorinated aromatics are notoriously difficult to separate via standard silica gel chromatography due to nearly identical retention factors (
Rf
). An isomeric impurity (e.g., 1,3-difluoro-4-methoxy-5-methylbenzene) of even 1.5% can carry through multiple synthetic steps, resulting in inseparable mixtures at the final Active Pharmaceutical Ingredient (API) stage.
Trace Metal Poisoning: Upstream synthesis of 1,2-Difluoro-4-methoxy-5-methylbenzene often involves catalytic fluorination or methoxylation. Residual palladium or iron can act as "stealth catalysts," promoting off-target side reactions (e.g., homocoupling) in your downstream Buchwald-Hartwig aminations, or causing the final compound to fail ICH Q3D elemental impurity guidelines.
To ensure your experimental ecosystem is self-validating, implement the following step-by-step methodology upon receiving a new batch of CAS 933674-84-1.
Step 1: Absolute Purity via qNMR (
1
H)
Causality: We use qNMR to establish the exact active mass of the reagent, preventing stoichiometric imbalances in sensitive catalytic cycles[3].
Preparation: Accurately weigh 10.0 mg of CAS 933674-84-1 and 5.0 mg of a certified internal standard (e.g., Maleic acid or DSS, ≥99.9% purity) into a vial using a microbalance[4].
Solvation: Dissolve completely in 0.6 mL of
CDCl3
. Ensure no overlapping peaks exist between the standard and the analyte[2].
Acquisition: Acquire the
1
H NMR spectrum. Critical Step: Set the relaxation delay (
D1
) to at least 5 times the longest
T1
relaxation time of the protons of interest (typically >10 seconds). Failing to do so results in incomplete magnetization recovery and artificially skewed integration values[2].
Calculation: Calculate absolute purity using the 100% method formula, comparing the integral area, number of nuclei, and molecular mass of the analyte against the calibrant[4].
Step 2: Regioisomer Detection via GC-MS
Causality: GC-MS provides the necessary theoretical plates to separate closely related fluorinated regioisomers that qNMR might integrate together due to chemical shift overlap.
Dissolve 1 mg of the sample in 1 mL of GC-grade dichloromethane.
Inject 1 µL onto a high-resolution capillary column (e.g., DB-5MS).
Critical Step: Utilize a shallow temperature ramp (e.g., 50°C to 250°C at 5°C/min). A fast ramp will co-elute the 1,2-difluoro and 1,3-difluoro isomers.
Analyze the Total Ion Chromatogram (TIC) for secondary peaks exhibiting the exact same
m/z
(158.15) but distinct retention times.
Step 3: Trace Metal Quantification via ICP-MS
Causality: Validating that transition metal contamination is below the threshold that would interfere with downstream organometallic catalysis.
Digest 50 mg of the sample in concentrated ultra-pure
HNO3
using closed-vessel microwave digestion to prevent the volatilization of target elements.
Dilute with Milli-Q water and analyze for Pd, Fe, and Cu isotopes against a standard calibration curve.
Validation Workflow Visualization
Analytical workflow for validating commercial batches of CAS 933674-84-1 prior to synthesis.
References
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Analytical Resources, Feb 2024. Available at:[Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications, Oct 2014. Available at:[Link]
University of Oxford Chemistry Department. "Quantitative NMR Spectroscopy: Absolute and Relative Concentration Determination." Oxford NMR Facility Guidelines. Available at:[Link]
Structural Validation of 1,2-Difluoro-4-methoxy-5-methyl-benzene: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of validating heavily substituted aromatic building blocks. The compound 1,2-Difluoro-4-methoxy-5-meth...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of validating heavily substituted aromatic building blocks. The compound 1,2-Difluoro-4-methoxy-5-methyl-benzene (CAS: 933674-84-1) presents a unique analytical challenge[1]. In fluorinated anisole derivatives, the highly electronegative fluorine atoms exert profound stereoelectronic effects that dictate the spatial conformation of the adjacent methoxy group, drastically altering the molecule's lipophilicity (log D) and membrane permeability[2].
While routine analytical techniques can confirm molecular weight and bulk connectivity, determining the exact 3D conformation requires a more rigorous approach. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a self-validating experimental framework for the structural elucidation of this specific fluorinated scaffold.
Methodological Comparison: SC-XRD vs. NMR vs. GC-MS
To establish a comprehensive structural profile, researchers must understand the causal relationship between the physical principles of each technique and the data they yield.
Solution-State NMR (1H, 13C, 19F): NMR is exceptional for determining atom-to-atom connectivity and observing dynamic conformational ensembles in solution. However, because NMR relies on time-averaged data, extracting the absolute spatial orientation of the methoxy group relative to the difluoro motif relies on Nuclear Overhauser Effect (NOE) correlations, which can be ambiguous in highly substituted rings[3].
GC-MS: This technique volatilizes the sample to provide precise molecular weight and fragmentation patterns. While excellent for confirming the presence of the difluoro and methoxy functional groups, GC-MS is completely blind to 3D stereochemistry and struggles to differentiate between positional isomers (e.g., 1,2-difluoro vs. 1,3-difluoro arrangements).
Single Crystal X-Ray Crystallography (SC-XRD): SC-XRD maps the electron density of the molecule in a static crystal lattice. For 1,2-Difluoro-4-methoxy-5-methyl-benzene, SC-XRD is the only technique that provides the definitive C-O-C-C dihedral angle, unambiguously revealing whether the methoxy group is coplanar or orthogonal to the aromatic ring[4].
To achieve atomic-level resolution for 1,2-Difluoro-4-methoxy-5-methyl-benzene, the experimental protocol must be designed as a self-validating system. Every step must account for the specific physicochemical properties of fluorinated aromatics.
Objective: Generate a defect-free single crystal suitable for diffraction.
Dissolution: Dissolve 5 mg of the compound in 0.5 mL of a high-solubility solvent (e.g., dichloromethane) in an inner glass vial.
Causality: Complete dissolution ensures no micro-seed contaminants disrupt the nucleation kinetics, preventing the formation of twinned crystals.
Diffusion Setup: Place the open inner vial inside a larger, sealed outer chamber containing 3 mL of an anti-solvent (e.g., hexanes).
Causality: The volatile anti-solvent slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution. This controlled supersaturation prevents rapid precipitation, which is critical for small, highly soluble fluorinated aromatics that otherwise crash out as useless microcrystalline powders.
Phase 2: Cryogenic Data Collection
Objective: Maximize diffraction resolution and minimize atomic vibration.
3. Mounting & Cryo-Cooling: Harvest a crystal (target size ~0.1 x 0.1 x 0.2 mm) using a polyimide loop and immediately plunge it into a 100 K nitrogen cold stream on the diffractometer.
Causality: Fluorine atoms possess high electronegativity and exhibit significant thermal motion at room temperature. Cryo-cooling to 100 K arrests these molecular vibrations, minimizing thermal displacement parameters (B-factors) and preventing the artificial shortening of C-F bonds in the final model.
Diffraction: Irradiate the crystal with Cu-Kα (
λ=1.54184
Å) radiation and collect a full sphere of data with high redundancy.
Causality: High redundancy ensures accurate empirical absorption corrections, which is strictly required to differentiate the electron density of the methoxy oxygen from the methyl carbon.
Phase 3: Structure Solution & Refinement
Objective: Translate diffraction spots into a verified atomic model.
5. Phase Problem Resolution: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT).
6. Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on
F2
(SHELXL).
Causality: Anisotropic refinement models the ellipsoidal thermal motion of atoms. This acts as a self-validating check: if the thermal ellipsoids of the fluorine atoms are highly elongated, it indicates unresolved positional disorder rather than true atomic positions. The refinement must converge with an
R1<0.05
to be considered structurally definitive.
Integrated Validation Workflow
Because X-ray diffraction and NMR contain complementary information—global shape versus local atomic detail—the most robust validation strategies utilize both[3]. The diagram below illustrates the parallel workflow used to cross-validate the structure and dynamics of this compound.
Workflow comparing NMR and SC-XRD for fluorinated anisole structural validation.
Conclusion
For the structural validation of 1,2-Difluoro-4-methoxy-5-methyl-benzene, relying solely on GC-MS or NMR leaves critical stereoelectronic questions unanswered. By employing Single Crystal X-Ray Crystallography at cryogenic temperatures, researchers can definitively map the spatial relationship between the difluoro motif and the methoxy group. When this static 3D lattice data is cross-referenced with the dynamic solution-state data from NMR, it creates an unimpeachable, self-validating structural profile suitable for advanced drug development and computational modeling.
References
NextSDS Chemical Substance Database.1,2-DIFLUORO-4-METHOXY-5-METHYL-BENZENE.
ChemMedChem / PubMed.Fluorine in drug design: a case study with fluoroanisoles.
National Institutes of Health (PMC).On the complementarity of X-ray and NMR data.
Creative Biostructure.Comparison of X-ray Crystallography, NMR and EM.
A Comparative Guide to the Reproducibility of Cross-Coupling Yields with 1,2-Difluoro-4-methoxy-5-methyl-benzene
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the predictable and scalable synthesis of complex aromatic structures is paramount. Fl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the predictable and scalable synthesis of complex aromatic structures is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among the vast array of fluorinated building blocks, 1,2-difluoro-4-methoxy-5-methyl-benzene presents itself as a versatile substrate for the construction of novel molecular entities through cross-coupling reactions. However, the successful and, more importantly, reproducible implementation of these reactions is often a significant hurdle in the drug development pipeline.
This guide provides an in-depth technical comparison of the reproducibility of cross-coupling yields with 1,2-Difluoro-4-methoxy-5-methyl-benzene and its alternatives. As Senior Application Scientists, we aim to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering insights grounded in mechanistic principles and field-proven experience. Every piece of data and every protocol is presented to serve as a self-validating system for researchers seeking to implement these powerful synthetic transformations.
The Challenge of Reproducibility in Cross-Coupling with Polyfluorinated Aromatics
The presence of multiple fluorine substituents on an aromatic ring significantly influences its electronic properties and reactivity. In the case of 1,2-difluoro-4-methoxy-5-methyl-benzene, the two ortho-fluorine atoms create a distinct electronic environment that can impact the efficiency and regioselectivity of cross-coupling reactions. The strong electron-withdrawing nature of fluorine can activate the C-F bond for nucleophilic aromatic substitution, but it can also present challenges for the oxidative addition step in typical palladium-catalyzed cross-coupling cycles.
Reproducibility issues in these reactions often stem from a confluence of factors, including:
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. Sterically hindered and electron-rich ligands are often required to promote the challenging oxidative addition and reductive elimination steps.
Reaction Conditions: Seemingly minor variations in temperature, solvent, base, and even the source of reagents can lead to significant fluctuations in yield and purity.
Substrate Purity: The presence of impurities in the starting material can poison the catalyst and lead to inconsistent results.
Atmospheric Control: Many cross-coupling reactions are sensitive to oxygen and moisture, necessitating strict anaerobic and anhydrous conditions.
Comparative Analysis of Cross-Coupling Reactions
To provide a clear and objective comparison, we will focus on two of the most widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. While specific experimental data for 1,2-Difluoro-4-methoxy-5-methyl-benzene is not abundantly available in the literature, we can extrapolate from studies on structurally similar compounds to provide a predictive framework.
For comparison, we will consider the following alternative substrates:
4-Bromo-1,2-difluorobenzene: This substrate allows for a direct comparison of the reactivity of a C-Br bond versus a C-F bond in the same electronic environment.
1,2-Dichloro-4-methoxy-5-methyl-benzene: This analog allows for the evaluation of C-Cl bond activation, which is often more challenging than C-Br activation but more desirable from a cost perspective.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with challenging substrates.
Table 1: Comparative Yields for Suzuki-Miyaura Coupling
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. The reaction is highly sensitive to the choice of ligand and base.
Table 2: Comparative Yields for Buchwald-Hartwig Amination
To ensure the highest degree of reproducibility, we provide detailed, step-by-step protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide
This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
Solvent Addition: Add the degassed solvent via syringe. Degassing the solvent removes dissolved oxygen which can deactivate the catalyst.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide.
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.
Solvent and Reagent Addition: Add the anhydrous, degassed toluene, followed by the aryl halide and the amine.
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Logical Workflow for Method Development and Optimization
Achieving reproducible cross-coupling yields requires a systematic approach to method development and optimization. The following workflow provides a logical sequence for evaluating and refining reaction conditions.
Diagram 3: Experimental Workflow for Cross-Coupling Optimization
Caption: A logical workflow for the development and optimization of cross-coupling reactions.
Conclusion and Future Outlook
While direct, reproducible yield data for cross-coupling reactions of 1,2-Difluoro-4-methoxy-5-methyl-benzene remains elusive in readily accessible literature, this guide provides a robust framework for approaching its synthesis based on established principles and data from analogous systems. The key to achieving reproducible yields lies in a systematic and well-documented approach to reaction optimization, with careful attention to the choice of catalyst, ligand, and reaction conditions.
As the demand for complex fluorinated molecules continues to grow, it is anticipated that more specific and high-throughput screening data for substrates like 1,2-Difluoro-4-methoxy-5-methyl-benzene will become available. This will undoubtedly accelerate the development of novel pharmaceuticals and materials. Researchers are encouraged to contribute to this body of knowledge by publishing both their successful and challenging results to foster a more transparent and reproducible scientific landscape.
References
Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. The Pd(dba)2 catalyzed C-N coupling reaction of aryl- or alkylamines, lacking a β-hydrogen atom, proceeded smoothly using tBuDavePhos as a ligand. As a substrate, 4-Bromo-1-tritylpyrazole was more effective than 4-. ResearchGate. [Link]
He, J., Yang, K., Zhao, J., & Cao, S. (2013). Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes. Organic Letters. [Link]
validating analytical reference standards for 1,2-Difluoro-4-methoxy-5-methyl-benzene
Introduction: The Metrological Imperative In pharmaceutical and agrochemical development, the accuracy of any quantitative assay is fundamentally limited by the quality of its reference standard. The compound 1,2-Difluor...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Metrological Imperative
In pharmaceutical and agrochemical development, the accuracy of any quantitative assay is fundamentally limited by the quality of its reference standard. The compound 1,2-Difluoro-4-methoxy-5-methylbenzene (CAS: 933674-84-1)[1] is a highly volatile, fluorinated building block often utilized in complex active pharmaceutical ingredient (API) synthesis.
Because this molecule is prone to positional isomerism during synthesis (e.g., forming 1,3-difluoro or 1,4-difluoro analogs), relying on unvalidated "off-the-shelf" analytical grades can introduce catastrophic systematic errors into downstream batch release testing. According to the ICH Q2(R2) guidelines, reference materials used in validation studies must be suitably characterized with documented identity, purity, and traceability[2].
This guide objectively compares the performance of different reference standard grades and details a self-validating, orthogonal protocol for establishing an in-house working standard traceable to a primary Certified Reference Material (CRM).
Comparative Analysis of Reference Standard Grades
When establishing an analytical control strategy, laboratories must choose between procuring expensive CRMs for routine use, relying on commercial analytical grades, or validating an in-house working standard.
As an Application Scientist, I evaluate these options not just on cost, but on metrological traceability and uncertainty (U) . A commercial analytical grade often relies solely on chromatographic purity (e.g., GC area %), which blindly ignores non-chromophoric or non-volatile impurities (like inorganic salts or residual water), leading to an artificially inflated purity assignment.
Table 1: Performance & Utility Comparison of Standard Grades
Metric
Certified Reference Material (CRM)
Commercial Analytical Grade
Validated In-House Working Standard
Traceability
ISO 17034 / ISO/IEC 17025
Limited (Basic CoA provided)
Traceable to CRM via Orthogonal Assay
Purity Assignment
qNMR & Mass Balance
Chromatographic Area % only
Mass Balance cross-validated by qNMR
Impurity Profiling
Comprehensive (Water, Solvents, Ash)
Rarely includes inorganic/volatile data
Comprehensive (KF, TGA, HS-GC)
Expanded Uncertainty
Explicitly stated (e.g., ± 0.2%)
Not provided
Calculated internally (e.g., ± 0.4%)
Cost / Lifecycle
Very High / Single-use calibration
Low / Routine screening
Moderate setup / High ROI for routine QC
The Causality of the In-House Approach:
Using a CRM for routine daily analysis is cost-prohibitive. Conversely, using an unvalidated analytical grade introduces unacceptable risk. The scientifically sound approach is to procure a high-purity analytical grade batch and subject it to a rigorous, self-validating characterization protocol to elevate it to a Working Standard , using a primary CRM solely as the metrological anchor.
Designing a Self-Validating Characterization System
To ensure absolute trustworthiness, a reference standard validation protocol must be a closed-loop, self-validating system . We achieve this by calculating the purity using two completely independent, orthogonal physical principles: Mass Balance and Quantitative NMR (qNMR) .
The Mass Balance Principle: Purity is calculated by subtracting the sum of all measured impurities (organic, volatile, water, and inorganic) from 100%.
The qNMR Principle: Purity is calculated by directly comparing the resonance integration of the analyte against an internal standard of known purity.
The Self-Validation Trigger: If the GC-FID misses a co-eluting fluorinated isomer, the Mass Balance purity will artificially inflate. However, the
19
F qNMR—which separates signals based on the distinct electronegative environment of the fluorine atoms—will report the true, lower purity. In our protocol, a discrepancy of >0.5% between these two methods automatically triggers an Out-of-Specification (OOS) investigation.
Workflow Visualization
Fig 1: Self-validating workflow for analytical reference standard characterization.
The following methodology details the characterization of a candidate batch of 1,2-Difluoro-4-methoxy-5-methylbenzene to elevate it to a Working Standard. The reportable range and specificity must be confirmed by demonstrating acceptable accuracy and precision[3].
Causality: We intentionally bypass HPLC-UV in favor of Gas Chromatography with Flame Ionization Detection (GC-FID). 1,2-Difluoro-4-methoxy-5-methylbenzene lacks a strong, distinct chromophore that differentiates it from its isomers. GC-FID provides a near-universal, carbon-proportional response, making area percent normalization highly accurate for related aromatic impurities.
Column: Use a polar stationary phase (e.g., DB-WAX, 30m x 0.25mm x 0.25µm) to maximize the resolution between positional isomers.
Method: Inject 1 µL of a 5 mg/mL solution (in Dichloromethane). Run a temperature gradient from 60°C to 240°C at 10°C/min.
Acceptance: Resolution (Rs) between the main peak and any adjacent isomeric impurity must be > 1.5.
Step 2: Volatile & Inorganic Impurity Profiling
Causality: GC-FID does not detect water or inorganic salts. Omitting these tests is the leading cause of reference standard assay drift.
Water Content: Perform Coulometric Karl Fischer (KF) titration in triplicate.
Residue on Ignition (ROI) / TGA: Perform Thermogravimetric Analysis (TGA) to quantify non-volatile inorganic ash.
Step 3: Absolute Quantitation via
19
F qNMR
Causality: We utilize
19
F qNMR rather than
1
H qNMR. The fluorine nucleus offers a 100% natural abundance and a massive chemical shift window (>200 ppm), which entirely eliminates spectral overlap with residual protonated solvents or the internal standard.
Internal Standard: Weigh exactly 10.0 mg of the candidate standard and 10.0 mg of a primary CRM (e.g., 2,4-dichloro-1-(trifluoromethyl)benzene) into a vial.
Preparation: Dissolve in 0.6 mL of CDCl
3
.
Acquisition: Set the relaxation delay (D1) to > 5 × T
1
(longitudinal relaxation time) to ensure complete spin relaxation between pulses, preventing integration truncation errors.
Calculation: Calculate the absolute mass fraction based on the ratio of the
19
F resonance integrals, factoring in the molecular weights and number of equivalent fluorine nuclei.
Step 4: Mass Balance Reconciliation
Calculate the Mass Balance Purity:
Purity = [100% - (% Water + % Residual Solvents + % Ash)] × (GC-FID Area %)
Compare this value to the
19
F qNMR result. If |Mass Balance - qNMR| ≤ 0.5%, the standard is validated, and the mean of the two values is assigned as the official assay value on the Certificate of Analysis (CoA).
Supporting Experimental Data
Below is representative validation data demonstrating the critical difference between a vendor's claimed purity and the true, self-validated purity of an in-house working standard.
Table 2: Experimental Validation Results for Candidate Batch
Analytical Parameter
Vendor Claim (Analytical Grade)
Experimental Result (In-House Validation)
Impact on Assay
GC-FID Area %
99.8%
99.75%
Identifies organic impurities
Water Content (KF)
Not Tested
0.42%
Significant diluent effect
Residual Solvents
Not Tested
0.15% (Ethyl Acetate)
Significant diluent effect
Inorganic Ash (TGA)
Not Tested
< 0.05%
Negligible
Mass Balance Purity
99.8%
99.13%
Corrected for non-volatiles
19
F qNMR Assay
Not Tested
99.08%
Orthogonal Confirmation
Final Assigned Purity
N/A
99.1% ± 0.2%
Metrologically Traceable
References
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA)
URL:[Link]
Title: ISO 17034:2016 General requirements for the competence of reference material producers
Source: International Organization for Standardization (ISO)
URL:[Link]
Title: Chemical Substance Information: 1,2-DIFLUORO-4-METHOXY-5-METHYL-BENZENE
Source: NextSDS Chemical Database
URL: [Link]
Personal protective equipment for handling 1,2-Difluoro-4-methoxy-5-methyl-benzene
As a Senior Application Scientist, I approach the handling of halogenated aromatic building blocks not just as a regulatory requirement, but as an exercise in chemical logic. 1,2-Difluoro-4-methoxy-5-methyl-benzene (a fl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of halogenated aromatic building blocks not just as a regulatory requirement, but as an exercise in chemical logic. 1,2-Difluoro-4-methoxy-5-methyl-benzene (a fluorinated methoxytoluene derivative) is a highly valuable precursor in drug development and materials science. However, its specific molecular architecture—combining a lipophilic methoxy group with highly stable carbon-fluorine (C–F) bonds—dictates a stringent approach to personal protective equipment (PPE), operational handling, and disposal.
The following guide synthesizes chemical causality with field-proven safety protocols to ensure absolute operational integrity in your laboratory.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the mechanistic behavior of the molecule:
Dermal Penetration & Irritation: Fluorinated aromatic compounds possess high lipophilicity, allowing them to rapidly permeate standard latex and thin nitrile materials[1]. Upon contact, they act as severe skin and eye irritants (Hazard Codes H315 and H319)[2].
Volatility & Respiratory Hazards: Like many aromatic organic intermediates, this compound exhibits volatility at room temperature. Inhalation of its vapors can cause respiratory irritation, headaches, and central nervous system discomfort[3].
Thermal Instability: The C–F bond is exceptionally strong (bond dissociation energy ~485 kJ/mol)[4]. However, under uncontrolled thermal decomposition or combustion, these compounds do not simply burn away; they generate highly toxic hydrogen fluoride (HF) gas and persistent fluorinated aromatic intermediates[3][5].
Quantitative PPE Matrix
Standard laboratory PPE is insufficient for handling fluorinated aromatics. The table below outlines the mandatory, quantitative specifications for your protective gear, grounded in the chemical's permeation kinetics[6].
PPE Category
Material & Specification
Quantitative Metric
Causality & Operational Justification
Primary Gloves
FKM (Fluoro rubber)
0.4 mm thickness
>480 min breakthrough time. Prevents permeation of lipophilic fluorinated aromatics.
Splash Gloves
NBR (Nitrile rubber)
0.4 mm thickness
Provides immediate splash protection. Must be removed and replaced immediately upon contact.
Eye Protection
Splash-proof chemical goggles
ANSI Z87.1 / EN 166
Protects against severe eye irritation and micro-aerosolization during transfer.
Respiratory
Chemical Fume Hood
80–100 fpm face velocity
Mitigates inhalation of volatile vapors and lachrymatory emissions.
Body Protection
Flame-resistant lab coat
100% Cotton or Nomex
Prevents static discharge (ignition source) and dermal exposure to spills.
Step-by-Step Operational Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation check is confirmed.
Phase 1: Pre-Operation Validation
Ventilation Check: Turn on the chemical fume hood. Validation: Visually confirm the digital monitor reads a face velocity between 80 and 100 feet per minute (fpm).
Glove Integrity Test: Don FKM gloves. Validation: Perform a visual inspection and a manual inflation test (trapping air and squeezing) to ensure zero micro-punctures before handling the chemical.
Clear the Deck: Remove all strong bases, oxidizers, and incompatible plastics from the fume hood, as fluorinated aromatics can react adversely with these materials[3].
Phase 2: Dispensing and Synthesis
Vessel Preparation: Place a pre-tared, chemically compatible receiving vessel (glass or PTFE) on the analytical balance inside the fume hood.
Transfer: Use a dedicated glass pipette or PTFE spatula to transfer the 1,2-Difluoro-4-methoxy-5-methyl-benzene. Causality: Avoid standard polystyrene or reactive plastics, which can degrade upon contact with fluorinated organics.
Sealing: Immediately recap the primary reagent bottle. Validation: Ensure the PTFE-lined cap is threaded tightly to prevent vapor escape into the laboratory environment.
Phase 3: Spill Response Protocol
If a spill occurs, water must not be used, as it can spread the lipophilic compound and harm local aquatic systems[3].
Containment: Immediately encircle the spill with an inert absorbent material (e.g., diatomaceous earth, sand, or vermiculite)[3][6].
Absorption: Work the absorbent from the outside in.
Collection: Sweep the saturated absorbent using a non-sparking tool and place it into a dedicated, sealable hazardous waste container.
Waste Segregation & Disposal Plan
Because of the ~485 kJ/mol C–F bond energy, fluorinated aromatics are highly resistant to natural degradation and pose severe environmental persistence risks[4].
Step 1: Segregation
Never pour 1,2-Difluoro-4-methoxy-5-methyl-benzene down the drain. It must be strictly segregated into a container labeled "Halogenated Organic Waste." Mixing with non-halogenated waste can cause regulatory violations and dangerous reactions during waste processing.
Step 2: High-Temperature Incineration
Standard disposal methods (like activated carbon or low-temp burning) are ineffective for fluorinated xenobiotics[4]. Entrust the segregated waste to a licensed disposal facility that utilizes high-temperature oxidative incineration (>1000°C) .
Causality: Oxidative pyrolysis at extreme temperatures is required to overcome the activation energy of the C–F bond, ensuring complete mineralization into stable inorganic compounds (like CO2 and CF4) and preventing the release of toxic HF gas or PFAS precursors into the atmosphere[5].
Operational Workflow Visualization
Workflow for the safe handling, spill mitigation, and disposal of fluorinated aromatic compounds.
References
SAFETY DATA SHEET - TCI Chemicals (2-Fluoro-4-methoxy-1-nitrobenzene) . TCI Chemicals. Retrieved from 2[2]
Safety Data Sheet: Methoxybenzene . Carl ROTH. Retrieved from 6[6]
Thermal Decomposition of Organic Components in Spent Lithium-Ion Batteries: Stagewise Evaluation and Kinetic Analysis . Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from 5[5]
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics . MDPI. Retrieved from 4[4]